Product packaging for Folic Acid Impurity C(Cat. No.:)

Folic Acid Impurity C

Cat. No.: B15352969
M. Wt: 441.4 g/mol
InChI Key: AGSJDPWOEUMTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Folic Acid Impurity C is a useful research compound. Its molecular formula is C19H19N7O6 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N7O6 B15352969 Folic Acid Impurity C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19N7O6

Molecular Weight

441.4 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)22-8-11(23-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,23,25,26,30)

InChI Key

AGSJDPWOEUMTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=O)NC(=NC3=N2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Folic Acid Impurity C, also known as Isofolic Acid. This impurity is a positional isomer of folic acid, a critical B vitamin, and its synthesis and characterization are of significant interest for quality control and drug development in the pharmaceutical industry. This document details the core synthetic strategy, experimental protocols, and quantitative data, presented in a clear and accessible format for laboratory professionals.

Introduction

This compound, chemically named (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid, is a known impurity in the production of folic acid.[1][2] Its structure differs from folic acid by the attachment of the p-aminobenzoyl-L-glutamic acid side chain to the 7-position of the pteridine ring, as opposed to the 6-position in the parent molecule. The presence of this impurity necessitates robust analytical methods for its detection and control, as well as a thorough understanding of its formation. This guide focuses on the chemical synthesis of this compound, providing a foundational understanding for researchers in pharmaceutical development and quality assurance.

Core Synthesis Pathway

The primary synthetic route to this compound involves a one-pot condensation reaction. This approach brings together three key starting materials: N-(p-aminobenzoyl)-L-glutamic acid, 2,4,5-triamino-6-hydroxypyrimidine sulfate, and 1,1,3-trichloroacetone. The reaction proceeds under controlled pH and temperature to favor the formation of the 7-substituted pteridine ring system.

The logical workflow for the synthesis is depicted in the diagram below:

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis & Purification cluster_end Final Product N-(p-aminobenzoyl)-L-glutamic acid N-(p-aminobenzoyl)-L-glutamic acid One-Pot Condensation One-Pot Condensation N-(p-aminobenzoyl)-L-glutamic acid->One-Pot Condensation 2,4,5-triamino-6-hydroxypyrimidine sulfate 2,4,5-triamino-6-hydroxypyrimidine sulfate 2,4,5-triamino-6-hydroxypyrimidine sulfate->One-Pot Condensation 1,1,3-trichloroacetone 1,1,3-trichloroacetone 1,1,3-trichloroacetone->One-Pot Condensation This compound (Crude) This compound (Crude) One-Pot Condensation->this compound (Crude) Reaction Purification (Preparative HPLC) Purification (Preparative HPLC) This compound (Pure) This compound (Pure) Purification (Preparative HPLC)->this compound (Pure) Isolation This compound (Crude)->Purification (Preparative HPLC) Purification

Figure 1: Synthesis Workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on reported experimental data.

ParameterValueReference
Starting Material Ratios (by mass)
N-(p-aminobenzoyl)-L-glutamic acid1[3]
2,4,5-triamino-6-hydroxypyrimidine sulfate1.2[3]
1,1,3-trichloroacetone2[3]
Water (solvent)120[3]
Reaction Conditions
pH3 - 5[3]
Temperature50 - 70 °C[3]
Reaction Time5 - 8 hours[3]
Product Purity
Crude Product5 - 15%[3]
After Preparative Chromatography95 - 97%[3]

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of this compound.

Synthesis of Crude this compound

Materials:

  • N-(p-aminobenzoyl)-L-glutamic acid

  • 2,4,5-triamino-6-hydroxypyrimidine sulfate

  • 1,1,3-trichloroacetone

  • Deionized Water

  • Ammonia solution

  • Hydrochloric acid solution

Procedure:

  • To a suitable reaction vessel, add N-(p-aminobenzoyl)-L-glutamic acid, 2,4,5-triamino-6-hydroxypyrimidine sulfate, and 1,1,3-trichloroacetone in a mass ratio of 1:1.2:2, respectively.

  • Add deionized water to the mixture, with the amount of water being approximately 120 times the mass of N-(p-aminobenzoyl)-L-glutamic acid.

  • Stir the suspension and adjust the pH of the reaction mixture to between 3 and 5 using a suitable acid or base.

  • Heat the reaction mixture to a temperature between 50 °C and 70 °C.

  • Maintain the reaction at this temperature with continuous stirring for a period of 5 to 8 hours.

  • After the reaction is complete, cool the mixture and filter to collect the solid precipitate.

  • The collected filter cake, which is the crude this compound, is then dissolved in a minimal amount of ammonia solution.

  • Filter the resulting solution to remove any insoluble materials.

  • Adjust the pH of the filtrate to 1.5 - 2.5 with hydrochloric acid to precipitate the crude product.

  • Filter the suspension to isolate the crude this compound. The purity of the crude product is expected to be in the range of 5-15%.[3]

Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Crude this compound

  • Ammonia solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a suitable C18 column

Procedure:

  • Dissolve the crude this compound in a minimal amount of ammonia solution.

  • Filter the solution to remove any particulate matter.

  • The purification is performed using a preparative HPLC system.

  • Inject the dissolved crude product onto the preparative C18 column.

  • Elute the column with a gradient of methanol and water. A typical gradient might start with a low percentage of methanol (e.g., 5-10%) and gradually increase to facilitate the separation of the desired impurity from other components.[3]

  • Collect the fractions containing the purified this compound.

  • Combine the collected fractions and concentrate them under reduced pressure.

  • Adjust the pH of the concentrated solution to approximately 2-3 to precipitate the pure this compound.

  • Isolate the purified product by centrifugation or filtration.

  • The final product is typically freeze-dried to obtain a stable powder. The purity of the final product is expected to be between 95% and 97%.[3]

Discussion of Regioselectivity

The condensation of 2,4,5-triamino-6-hydroxypyrimidine with an unsymmetrical three-carbon synthon like 1,1,3-trichloroacetone can theoretically lead to the formation of both the 6- and 7-substituted pteridine isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH. While the synthesis of the desired 6-substituted folic acid is favored under certain conditions, a shift in pH can lead to the formation of the 7-substituted isomer, this compound. A lower pH generally favors the formation of the 7-substituted product. This is a critical consideration in the manufacturing process of folic acid, where minimizing the formation of Impurity C is a key objective.

Conclusion

This technical guide has outlined a detailed synthesis pathway for this compound. By providing a clear workflow, quantitative data, and explicit experimental protocols, this document serves as a valuable resource for researchers and professionals involved in the synthesis, analysis, and quality control of folic acid and its related substances. A thorough understanding of the synthesis of this and other impurities is fundamental to ensuring the quality and safety of pharmaceutical products.

References

An In-depth Technical Guide to Folic Acid Impurity C (CAS Number: 47707-78-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Folic Acid Impurity C, a known related substance of Folic Acid. The information is curated for professionals in research, development, and quality control of pharmaceuticals.

Introduction

This compound, also known as Isofolic acid, is a structural isomer of Folic Acid and is recognized as a specified impurity in the European Pharmacopoeia (EP).[1][2] Its presence in Folic Acid active pharmaceutical ingredients (APIs) and drug products is monitored to ensure the quality, safety, and efficacy of the final product.[1] This document outlines the chemical identity, analytical protocols, and available physicochemical data for this impurity.

Chemical and Physical Properties

This compound is chemically defined as (2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid.[3] It shares the same molecular formula and molecular weight as Folic Acid but differs in the attachment point of the p-aminobenzoyl glutamic acid moiety to the pteridine ring.

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 47707-78-8[4]
Synonyms Isofolic acid, N-[4-[[(2-Amino-3,4-dihydro-4-oxo-7-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid[2][5]
Molecular Formula C₁₉H₁₉N₇O₆[3][4]
Molecular Weight 441.4 g/mol [3][4]
IUPAC Name (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid[2][3]
Storage 2°C - 8°C in a well-closed container[5]
Computed XLogP3-AA -1.1[3]
Hydrogen Bond Donor Count 6[3]
Hydrogen Bond Acceptor Count 10[3]
Rotatable Bond Count 9[3]
Exact Mass 441.13968135 Da[3]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not publicly available in detail but are often provided by commercial suppliers of the reference standard upon purchase.

Experimental Protocols

The primary experimental protocol for the identification and control of this compound is High-Performance Liquid Chromatography (HPLC), as detailed in the European Pharmacopoeia.

3.1. HPLC Method for the Analysis of Folic Acid Related Substances

This method is used for the determination of this compound in Folic Acid substances.

  • Chromatographic Conditions:

    • Column: Octadecylsilyl silica gel for chromatography (5 µm), 0.25 m x 4.0 mm.[1]

    • Mobile Phase: A mixture of 12 volumes of methanol and 88 volumes of a solution containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium phosphate. The pH is adjusted to 6.4 with dilute phosphoric acid.[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Detection: Spectrophotometer at 280 nm.[1]

    • Injection Volume: 5 µL.[1]

    • Run Time: 3.3 times the retention time of Folic Acid.[1]

  • Solution Preparation:

    • Solution A: 28.6 g/L solution of sodium carbonate.[1]

    • Test Solution: Dissolve 50.0 mg of the substance to be examined in 2.5 mL of Solution A and dilute to 50.0 mL with the mobile phase. Dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.[1]

    • Reference Solution (for Impurity C identification): A solution of Folic Acid System Suitability CRS containing Impurity C.[1]

  • System Suitability and Identification:

    • The relative retention time of Impurity C is approximately 0.9 relative to Folic Acid (retention time of approximately 8.5 min).[1]

    • The peak corresponding to Impurity C in the chromatogram of the test solution is identified by comparison with the chromatogram of the reference solution containing Folic Acid System Suitability CRS.[1]

Synthesis and Formation

This compound is typically generated as a process-related impurity during the chemical synthesis of Folic Acid.[5] The synthesis of folic acid can proceed through a one-step or two-step process. The two-step process involves the initial synthesis of the pterin moiety, which is then condensed with N-4-aminobenzoyl-L-glutamic acid.[6] The formation of Impurity C is an isomeric variation in this condensation step.

A detailed, specific synthesis protocol for the intentional preparation of this compound for use as a reference standard is not widely published in scientific literature but is performed by specialized chemical synthesis companies.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity, metabolic fate, or any associated signaling pathways of this compound. The biological effects of folic acid and its derivatives are well-documented, primarily relating to one-carbon metabolism essential for DNA synthesis and repair. However, the specific impact of Impurity C on these pathways has not been characterized in published literature.

Visualizations

Logical Relationship and Analysis Workflow

The following diagram illustrates the relationship between Folic Acid, its isomeric Impurity C, and the analytical workflow for its identification.

FolicAcid_ImpurityC_Workflow cluster_synthesis Chemical Synthesis cluster_products Synthesis Products cluster_analysis Quality Control Analysis Folic_Acid_Synthesis Folic Acid Synthesis Process Folic_Acid Folic Acid (API) Folic_Acid_Synthesis->Folic_Acid Desired Product Impurity_C This compound (Isofolic acid) Folic_Acid_Synthesis->Impurity_C Isomeric Impurity HPLC_Analysis HPLC Analysis (EP Method) Folic_Acid->HPLC_Analysis Impurity_C->HPLC_Analysis Identification Identification & Quantification of Impurity C HPLC_Analysis->Identification

Caption: Relationship between Folic Acid synthesis, the formation of Impurity C, and its analysis.

Experimental Workflow for HPLC Identification

This diagram outlines the steps for the HPLC-based identification of this compound.

HPLC_Workflow start Start prep Prepare Mobile Phase and Solutions start->prep hplc Perform HPLC Analysis (280 nm detection) prep->hplc chromatogram Obtain Chromatogram hplc->chromatogram compare Compare with Reference Standard (Impurity C) chromatogram->compare identify Identify Impurity C Peak (Relative Retention ~0.9) compare->identify end End identify->end

Caption: Workflow for the HPLC identification of this compound.

Conclusion

This compound is a critical quality attribute for Folic Acid drug substance and products. While its chemical identity is well-established and a standardized analytical method for its control exists, public domain information regarding its detailed spectroscopic characterization, specific synthesis protocols, and biological activity is limited. This guide provides the foundational technical information necessary for its identification and control in a pharmaceutical setting. Further research into the biological impact of this and other folic acid-related impurities would be beneficial for a more comprehensive risk assessment. a more comprehensive risk assessment.

References

Isofolic Acid: An In-depth Technical Guide to a Key Folic Acid Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a critical B vitamin, is widely used in pharmaceuticals and food fortification. Its manufacturing process, however, can lead to the formation of related substances, including the isomeric impurity isofolic acid. As a specified impurity in major pharmacopoeias, understanding the formation, detection, and potential biological impact of isofolic acid is paramount for ensuring the quality, safety, and efficacy of folic acid-containing products. This technical guide provides a comprehensive overview of isofolic acid, including its chemical properties, formation pathways, analytical detection methods, and known biological implications. Detailed experimental protocols and structured data are presented to support researchers and drug development professionals in managing this critical impurity.

Introduction to Isofolic Acid

Isofolic acid, designated as "Folic Acid EP Impurity C" in the European Pharmacopoeia, is a structural isomer of folic acid.[1] While sharing the same molecular formula and weight, the key difference lies in the attachment point of the p-aminobenzoyl-L-glutamic acid side chain to the pteridine ring system. In folic acid, this linkage is at the 6-position of the pteridine ring, whereas in isofolic acid, it is at the 7-position.[1] This seemingly minor structural variance can have significant implications for its biological activity and necessitates its control in pharmaceutical-grade folic acid.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of folic acid and isofolic acid is presented in Table 1. The identical molecular formula and weight underscore their isomeric relationship.

PropertyFolic AcidIsofolic Acid
IUPAC Name (2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid(2S)-2-[[4-[[(2-amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzoyl]amino]pentanedioic acid[1]
Molecular Formula C₁₉H₁₉N₇O₆C₁₉H₁₉N₇O₆
Molecular Weight 441.40 g/mol 441.40 g/mol
Appearance Yellowish or orange crystalline powderNot explicitly detailed, but expected to be similar to folic acid
Solubility Practically insoluble in water and most organic solventsNot explicitly detailed, but expected to be similar to folic acid

Formation of Isofolic Acid

The precise mechanisms leading to the formation of isofolic acid as an impurity during the industrial synthesis of folic acid are not extensively detailed in publicly available literature. However, its formation is understood to be a consequence of non-selective reactions during the condensation steps of pteridine synthesis.

Folic acid synthesis typically involves the condensation of a pteridine precursor with p-aminobenzoyl-L-glutamic acid.[2] The formation of isomeric impurities can occur if the pteridine precursor has multiple reactive sites, leading to the attachment of the side chain at an incorrect position. The Timmis reaction, a method for pteridine synthesis, is known to be regioselective and can be employed to avoid the formation of such isomers.[3]

The interconversion of 6-substituted pteridines to 7-substituted isomers has also been noted as a possibility, suggesting that isofolic acid could potentially form from folic acid under certain conditions, although this is less well-documented as a primary formation route in synthesis.[4]

cluster_synthesis Folic Acid Synthesis cluster_products Products Pteridine Precursor Pteridine Precursor Condensation Condensation Pteridine Precursor->Condensation p-aminobenzoyl-L-glutamic acid p-aminobenzoyl-L-glutamic acid p-aminobenzoyl-L-glutamic acid->Condensation Folic Acid (6-substituted) Folic Acid (6-substituted) Condensation->Folic Acid (6-substituted) Major Product Isofolic Acid (7-substituted) Isofolic Acid (7-substituted) Condensation->Isofolic Acid (7-substituted) Isomeric Impurity

Figure 1: Simplified logical diagram of isofolic acid formation as a byproduct in folic acid synthesis.

Analytical Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of isofolic acid in folic acid active pharmaceutical ingredients (APIs) and finished products.

Experimental Protocol: HPLC-UV Method

The following protocol is a synthesized method based on common practices described in pharmacopoeias and the scientific literature for the analysis of folic acid and its related substances.[5][6]

Objective: To separate and quantify isofolic acid (Impurity C) in a folic acid drug substance.

Materials and Reagents:

  • Folic Acid Reference Standard (CRS)

  • Isofolic Acid Reference Standard (CRS)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Dipotassium hydrogen phosphate

  • Ammonium hydroxide solution (12%)

  • Water (HPLC grade)

  • Octylsilyl silica gel for chromatography (C8), 5 µm, 250 mm x 4.0 mm column

Chromatographic Conditions:

ParameterValue
Column Octylsilyl silica gel (C8), 5 µm, 250 mm x 4.0 mm
Mobile Phase Mix 12 volumes of methanol and 88 volumes of a phosphate buffer solution (containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium hydrogen phosphate). Adjust pH to 6.4 if necessary.
Flow Rate 0.6 mL/min
Detection UV Spectrophotometer at 280 nm
Injection Volume 5 µL
Column Temperature 30 °C
Run Time Approximately 3 times the retention time of folic acid

Standard Solution Preparation:

  • Folic Acid Standard Solution: Prepare a standard solution of Folic Acid CRS in the mobile phase.

  • Isofolic Acid Standard Solution: Prepare a standard solution of Isofolic Acid CRS in the mobile phase at a concentration relevant to the impurity limit.

Sample Solution Preparation:

  • Accurately weigh about 10 mg of the folic acid sample into a 10 mL volumetric flask.

  • Add 0.1 mL of 12% ammonium hydroxide and approximately 6 mL of the mobile phase.

  • Sonicate for 5-10 minutes and shake for 10-15 minutes to dissolve.

  • Dilute to volume with the mobile phase and mix well.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to determine the retention times and response factors for folic acid and isofolic acid.

  • Inject the sample solution.

  • Identify the peaks based on the retention times obtained from the standard solutions. The relative retention time of isofolic acid is approximately 0.9 relative to folic acid.[1]

  • Quantify the amount of isofolic acid in the sample by comparing its peak area to that of the isofolic acid standard.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Folic Acid Sample Folic Acid Sample Dissolution in Mobile Phase with NH4OH Dissolution in Mobile Phase with NH4OH Folic Acid Sample->Dissolution in Mobile Phase with NH4OH Sonication and Shaking Sonication and Shaking Dissolution in Mobile Phase with NH4OH->Sonication and Shaking Dilution to Final Concentration Dilution to Final Concentration Sonication and Shaking->Dilution to Final Concentration Injection into HPLC Injection into HPLC Dilution to Final Concentration->Injection into HPLC Reference Standards (Folic Acid, Isofolic Acid) Reference Standards (Folic Acid, Isofolic Acid) Standard Solution Preparation Standard Solution Preparation Reference Standards (Folic Acid, Isofolic Acid)->Standard Solution Preparation Standard Solution Preparation->Injection into HPLC Chromatographic Separation (C8 Column) Chromatographic Separation (C8 Column) Injection into HPLC->Chromatographic Separation (C8 Column) UV Detection at 280 nm UV Detection at 280 nm Chromatographic Separation (C8 Column)->UV Detection at 280 nm Data Acquisition and Processing Data Acquisition and Processing UV Detection at 280 nm->Data Acquisition and Processing Peak Identification by Retention Time Peak Identification by Retention Time Data Acquisition and Processing->Peak Identification by Retention Time Peak Area Comparison Peak Area Comparison Peak Identification by Retention Time->Peak Area Comparison Calculation of Isofolic Acid Content Calculation of Isofolic Acid Content Peak Area Comparison->Calculation of Isofolic Acid Content

Figure 2: Experimental workflow for the HPLC-UV quantification of isofolic acid.

Pharmacopoeial Limits

The European Pharmacopoeia sets limits for impurities in folic acid. For isofolic acid (Impurity C), the limit is typically controlled under the category of "any other impurity."

PharmacopoeiaImpurityLimit
European Pharmacopoeia (Ph. Eur.) 6.0Impurity C (Isofolic acid)Controlled under "any other impurity": Not more than 0.5%[1]
European Pharmacopoeia (Ph. Eur.) 6.0Total other impuritiesNot more than 1.0%[1]

Biological Implications of Isofolic Acid

The biological activity of isofolic acid is not as well-characterized as that of folic acid. However, its structural similarity suggests that it may interact with the same enzymes and receptors involved in folate metabolism.

Folate-Mediated One-Carbon Metabolism

Folic acid is a precursor to tetrahydrofolate (THF), which is essential for one-carbon transfer reactions. These reactions are vital for the synthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine. The key enzyme in the activation of folic acid is dihydrofolate reductase (DHFR), which reduces folic acid to dihydrofolate (DHF) and then to THF.

Folic Acid Folic Acid DHF DHF Folic Acid->DHF DHFR THF THF DHF->THF DHFR One-Carbon THF Derivatives One-Carbon THF Derivatives THF->One-Carbon THF Derivatives One-Carbon Donors DHFR DHFR One-Carbon Donors One-Carbon Donors Nucleotide Synthesis Nucleotide Synthesis One-Carbon THF Derivatives->Nucleotide Synthesis Amino Acid Metabolism Amino Acid Metabolism One-Carbon THF Derivatives->Amino Acid Metabolism Isofolic Acid Isofolic Acid Isofolic Acid->DHFR Potential Interaction (Substrate or Inhibitor?)

Figure 3: Overview of folate-mediated one-carbon metabolism and the potential interaction of isofolic acid.

Potential Interactions of Isofolic Acid with Folate Pathway Enzymes

Given its structural similarity to folic acid, isofolic acid may act as either a substrate or an inhibitor of key enzymes in the folate pathway.

  • Dihydrofolate Reductase (DHFR): It is plausible that isofolic acid could bind to the active site of DHFR. Whether it is efficiently reduced to a tetrahydro-isofolic acid derivative or acts as an inhibitor of the reduction of DHF is a critical question that requires further investigation. Studies on 5,8-dideaza analogues of isofolic acid have shown that they can inhibit DHFR.[3]

  • Thymidylate Synthase (TS): This enzyme is crucial for DNA synthesis and is a target for some anticancer drugs. 5,8-dideaza analogues of isofolic acid have been evaluated as inhibitors of thymidylate synthase.[3] This suggests that isofolic acid or its potential metabolites could also interact with TS.

  • Folate Receptors: Folic acid and its derivatives are transported into cells via folate receptors. It is likely that isofolic acid can also bind to these receptors, potentially competing with folic acid for cellular uptake.

The biological consequences of these potential interactions are not yet fully understood. If isofolic acid acts as an inhibitor of key folate-metabolizing enzymes, its presence as an impurity could reduce the overall efficacy of folic acid supplementation. Conversely, if it can be metabolized to a biologically active form, its effects may be similar to or different from those of folic acid derivatives.

Conclusion

Isofolic acid is a critical process-related impurity in the manufacturing of folic acid. Its control is mandated by pharmacopoeias to ensure the quality and safety of pharmaceutical products. While robust analytical methods, primarily HPLC, exist for its detection and quantification, further research is needed to fully elucidate its formation mechanisms and to comprehensively characterize its biological activity. A deeper understanding of how isofolic acid interacts with the complex machinery of folate metabolism will provide a clearer picture of the potential risks associated with this impurity and will aid in the development of more refined and controlled folic acid manufacturing processes. For drug development professionals, diligent monitoring and control of isofolic acid levels are essential for regulatory compliance and for ensuring the consistent therapeutic performance of folic acid-containing medications.

References

An In-depth Technical Guide to the Physicochemical Properties of Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Folic Acid Impurity C, also known as Isofolic Acid. As a critical process-related impurity in the synthesis of Folic Acid, a vital B vitamin, understanding its characteristics is paramount for drug development, quality control, and regulatory compliance. This document outlines its chemical identity, physical properties, and the analytical methodologies used for its identification and quantification.

Chemical Identity and Core Properties

This compound is a positional isomer of Folic Acid.[1][] It is designated as an impurity in the European Pharmacopoeia (EP). Its formation is typically associated with the manufacturing process of the active pharmaceutical ingredient (API), Folic Acid.

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear comparison of its key identifiers and characteristics.

PropertyValueCitation(s)
IUPAC Name (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid[1][][3]
Synonyms Isofolic acid[1][3][4][5]
CAS Number 47707-78-8[1][][6][7][8]
Molecular Formula C₁₉H₁₉N₇O₆[1][][7][9][10]
Molecular Weight 441.40 g/mol [1][][7][10][11]
Appearance Yellow Solid
Purity (Typical) ≥95%[1]
Density (Predicted) 1.68 ± 0.1 g/cm³[1]
Solubility Soluble in Methanol (MeOH).[11] The parent compound, Folic Acid, is practically insoluble in water and most organic solvents but dissolves in dilute acids and alkaline solutions.[5][12]
XLogP3 (Predicted) -1.1[9]
Storage Conditions 2°C - 8°C, protected from light.[1][5][7][11][12]

Experimental Protocols for Identification and Quantification

The primary method for the identification and quantification of this compound is High-Performance Liquid Chromatography (HPLC), as detailed in the European Pharmacopoeia. Spectroscopic methods are also crucial for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for separating this compound from Folic Acid and other related substances. The following protocol is based on the European Pharmacopoeia monograph for Folic Acid.

Chromatographic Conditions:

  • Column: Octadecylsilyl silica gel for chromatography R (5 µm), typically with dimensions of 0.25 m in length and 4.0 mm in internal diameter.[1]

  • Mobile Phase: A mixture of 12 volumes of methanol R and 88 volumes of a solution containing 11.16 g/L of potassium dihydrogen phosphate R and 5.50 g/L of dipotassium phosphate R. The pH is adjusted to 6.4 with dilute phosphoric acid R.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Detection: UV Spectrophotometer at 280 nm.[1]

  • Injection Volume: 5 µL.[1]

  • Run Time: 3.3 times the retention time of Folic Acid.[1]

  • Relative Retention Time: Impurity C has a relative retention time of approximately 0.9 compared to Folic Acid (retention time ≈ 8.5 min).[1]

Solution Preparation:

  • Solution A (Solvent): 28.6 g/L solution of Sodium carbonate R.[1]

  • Test Solution: Dissolve 50.0 mg of the substance to be examined in 2.5 mL of Solution A and dilute to 50.0 mL with the mobile phase.[1]

  • Reference Solution (b) for System Suitability: Dissolve 5 mg of Folic Acid System Suitability CRS (containing Impurities C, E, G, and H) in 1 mL of Solution A and dilute to 25 mL with the mobile phase.[1]

The workflow for the identification of this compound via HPLC is depicted in the diagram below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_identification Data Analysis & Identification substance Substance to be Examined (50.0 mg) solution_a Solution A (2.5 mL Sodium Carbonate) substance->solution_a mobile_phase_prep Mobile Phase (to 50.0 mL) solution_a->mobile_phase_prep test_solution Test Solution mobile_phase_prep->test_solution hplc HPLC System Column: C18 (5 µm) Detector: UV @ 280 nm Flow: 0.6 mL/min test_solution->hplc Inject 5 µL crs Folic Acid System Suitability CRS (5 mg) solution_a_ref Solution A (1 mL Sodium Carbonate) crs->solution_a_ref mobile_phase_ref Mobile Phase (to 25 mL) solution_a_ref->mobile_phase_ref ref_solution Reference Solution (b) mobile_phase_ref->ref_solution ref_solution->hplc Inject 5 µL chromatogram Chromatogram Acquisition hplc->chromatogram data_analysis Peak Integration & Retention Time Comparison chromatogram->data_analysis identification Identification of Impurity C Peak (RRT ≈ 0.9) data_analysis->identification

Caption: HPLC workflow for the identification of this compound.
Spectroscopic Characterization

While publicly available spectra for this compound are limited, its structural elucidation relies on a combination of standard spectroscopic techniques. Reference standards for this impurity are typically supplied with a Certificate of Analysis that includes data from the following methods.[10][13]

  • Mass Spectrometry (MS): ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 442.15, confirming the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the pteridine ring, the p-aminobenzoyl moiety, and the glutamic acid portion, differing in chemical shifts from Folic Acid due to the change in substitution pattern on the pteridine ring.

    • ¹³C NMR: The carbon NMR spectrum would provide evidence for the 19 carbon atoms in the structure, with chemical shifts confirming the isomeric arrangement.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for functional groups such as N-H (amines and amides), C=O (carboxylic acids and amides), and aromatic C=C stretching vibrations.

  • UV-Visible Spectroscopy: Similar to Folic Acid, Impurity C is expected to exhibit strong UV absorbance.[1] Folic acid in solution typically shows absorption maxima around 256 nm, 283 nm, and 365 nm, which are characteristic of the pterin and p-aminobenzoyl chromophores.[5][8] The spectrum of Impurity C would be similar, though slight shifts in the maxima may occur due to the altered conjugation in the pteridine ring system.

Biological Context and Signaling Pathways

Currently, there is no scientific literature detailing specific biological activities or signaling pathways associated with this compound itself. Its primary relevance is as a structural isomer and a process-related impurity of Folic Acid.[1][]

Folic Acid and its biologically active derivatives (tetrahydrofolates) are essential coenzymes in one-carbon transfer reactions, which are critical for:

  • DNA Synthesis and Repair: Specifically, the synthesis of purines and thymidylate.

  • Amino Acid Metabolism: Including the interconversion of serine and glycine, and the methylation of homocysteine to methionine.

Given that this compound is an isomer, it is not expected to be a substrate for the enzyme dihydrofolate reductase (DHFR), which is necessary to convert synthetic Folic Acid into its biologically active forms.[14] Therefore, it is considered an inactive impurity in the context of folate metabolism. Its presence in pharmaceutical preparations is carefully controlled to ensure the safety, efficacy, and purity of the final drug product.[]

The logical workflow for assessing the biological relevance of a process-related impurity like this compound is outlined below.

Biological_Relevance_Workflow start Impurity C Identified structure Structural Elucidation (Isomer of Folic Acid) start->structure activity_screen Biological Activity Screening (e.g., DHFR Inhibition Assay) structure->activity_screen pathway_analysis Pathway Interaction Analysis activity_screen->pathway_analysis result No Significant Biological Activity or Pathway Interaction Found pathway_analysis->result conclusion Conclusion: Considered an Inactive Impurity. Control is based on quality and safety thresholds. result->conclusion

Caption: Logical workflow for determining the biological relevance of an API impurity.

References

An In-depth Technical Guide to Folic Acid Impurity C (Isofolic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folic Acid Impurity C, known pharmacopeially and chemically as Isofolic Acid, is a process-related impurity and regioisomer of Folic Acid. It is identified as N-[4-[[(2-Amino-1,4-dihydro-4-oxo-7-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid, with the CAS number 47707-78-8. The key structural difference from folic acid is the attachment of the p-aminobenzoyl-L-glutamic acid (PABGA) side-chain at the 7-position of the pteridine ring, as opposed to the 6-position in the active drug substance. This impurity arises during the condensation step of folic acid synthesis. Due to its structural similarity to the active molecule, its presence is carefully controlled in pharmaceutical-grade folic acid, with the European Pharmacopoeia setting a limit of not more than 0.5%. This guide provides a comprehensive overview of its history, formation, analytical quantification, and known biological activity.

Discovery and History

The formal scientific literature on this compound, or isofolic acid, dates back to the early 1970s. A pivotal study by M.G. Nair and C.M. Baugh, published in the Journal of Medicinal Chemistry in 1974, detailed the first targeted synthesis and biological evaluation of this specific isomer.[1] This work established the chemical identity of the 7-isomer and explored its biological properties, particularly its potential as an antifolate.

While the general synthesis of folic acid was established in the 1940s, the identification and characterization of its process-related impurities, including positional isomers like Impurity C, became a focus of analytical and medicinal chemistry in subsequent decades as regulatory standards for drug purity became more stringent. The inclusion of Isofolic Acid as a specified impurity in major pharmacopoeias underscores its importance in the quality control of folic acid manufacturing.

Chemical Structure and Synthesis Pathway

Chemical Structure

This compound (Isofolic Acid) is a structural isomer of folic acid. Both molecules share the same molecular formula (C₁₉H₁₉N₇O₆) and molecular weight (441.40 g/mol ). The isomerism arises from the point of attachment of the PABGA side-chain to the pteridine ring system.

  • Folic Acid (6-isomer): N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6 -pteridinyl)methyl]amino]benzoyl]-L-glutamic acid

  • This compound (7-isomer): N-[4-[[(2-Amino-1,4-dihydro-4-oxo-7 -pteridinyl)methyl]amino]benzoyl]-L-glutamic acid

Formation Pathway

The primary industrial synthesis of folic acid involves a three-component condensation reaction. This compound is generated as a byproduct when this condensation occurs at the alternative, electronically viable position on the pteridine precursor.

The key reactants are:

  • A Pyrimidine Precursor: Typically 2,4,5-triamino-6-hydroxypyrimidine.

  • A Three-Carbon Aldehyde Equivalent: Often 1,1,3-trichloroacetone or a similar reactive species.

  • The Side Chain: p-aminobenzoyl-L-glutamic acid (PABGA).

The pyrimidine and the three-carbon unit first react to form the bicyclic pteridine ring. The subsequent condensation with PABGA can occur at two primary positions, leading to the desired product (folic acid) and the isomeric impurity (Isofolic acid).

G start_end start_end process process instrument instrument output output start Start prep_mobile Prepare Mobile Phase (Phosphate Buffer + Methanol) start->prep_mobile prep_sample Prepare Test Solution (Folic Acid Sample in Mobile Phase) start->prep_sample prep_std Prepare Standard Solution (Impurity C in Mobile Phase) start->prep_std hplc HPLC System (C18 Column, UV 280 nm) prep_mobile->hplc inject Inject Solutions prep_sample->inject prep_std->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Impurity C integrate->calculate end End calculate->end

References

Folic Acid Impurity C: An Examination of Its Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activity of Folic Acid Impurity C, also known as Isofolic Acid. While its chemical identity and presence as an impurity in folic acid preparations are well-documented, dedicated studies on its pharmacological and toxicological profile are not available in the public domain. This technical guide summarizes the known information about this compound and discusses the potential biological pathways it might influence based on its structural similarity to folic acid.

Introduction to this compound

This compound, identified by the CAS Number 4770-78-8, is a structural isomer of folic acid.[][2] It is recognized by the European Pharmacopoeia as a potential impurity in folic acid drug substances and products.[] Consequently, its primary role in the pharmaceutical industry is as a reference standard for the development and validation of analytical methods to ensure the quality and purity of folic acid supplements and medications.[]

Chemical Structure:

  • IUPAC Name: (2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-7-yl)methyl]amino]benzoyl]amino]pentanedioic acid[]

  • Molecular Formula: C₁₉H₁₉N₇O₆[2]

  • Molecular Weight: 441.4 g/mol [2]

The key structural difference between folic acid and this compound lies in the attachment point of the p-aminobenzoyl-L-glutamic acid side chain to the pteridine ring. In folic acid, this side chain is attached at the 6-position of the pteridine ring, whereas in Impurity C, it is attached at the 7-position. This seemingly minor isomeric difference could have significant implications for its biological activity.

The Folate Pathway: A Potential Target

Folic acid itself is biologically inactive and must be converted into its active form, tetrahydrofolate (THF), through a series of enzymatic reactions.[3][4] This process is central to one-carbon metabolism, which is critical for a variety of cellular functions, including:

  • DNA Synthesis and Repair: THF and its derivatives are essential for the synthesis of purines and thymidylate, the building blocks of DNA.[3][4]

  • Amino Acid Metabolism: The folate pathway is involved in the interconversion of amino acids, such as the conversion of homocysteine to methionine.[3]

  • Cell Division and Growth: Due to its role in DNA synthesis, the folate pathway is crucial for rapidly dividing cells.[4]

The primary enzyme responsible for the initial reduction of folic acid is dihydrofolate reductase (DHFR) .[3] Given that this compound is an isomer of folic acid, it is plausible that it could interact with DHFR or other enzymes in the folate pathway. However, without experimental data, it is impossible to determine the nature of this interaction. Potential scenarios, which remain speculative, include:

  • Inhibition of DHFR: The impurity could act as a competitive or non-competitive inhibitor of DHFR, thereby disrupting the production of active folates.

  • Substrate for DHFR: It might be a substrate for DHFR, potentially being converted into an active or inactive metabolite. The efficiency of such a reaction would be a key determinant of its biological effect.

  • No Interaction: It is also possible that the structural change is significant enough to prevent any meaningful interaction with the enzymes of the folate pathway.

The following diagram illustrates the central role of DHFR in the activation of folic acid.

folate_pathway cluster_downstream Downstream Biological Processes Folic Acid Folic Acid DHFR DHFR Folic Acid->DHFR Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis Amino Acid Metabolism Amino Acid Metabolism Tetrahydrofolate (THF)->Amino Acid Metabolism DHFR->Dihydrofolate (DHF) DHFR->Tetrahydrofolate (THF) This compound This compound This compound->DHFR Potential Interaction (Inhibition or Substrate?)

Caption: Potential interaction of this compound with Dihydrofolate Reductase (DHFR).

Quantitative Data and Experimental Protocols: A Notable Absence

A thorough search of scientific databases and literature has not yielded any quantitative data regarding the biological activity of this compound. There are no published studies detailing its:

  • In vitro activity: No IC₅₀ or EC₅₀ values for enzyme inhibition or cellular effects have been reported.

  • In vivo activity: No data from animal or human studies on its efficacy, toxicity, or pharmacokinetic profile (absorption, distribution, metabolism, and excretion) are available.

  • Mechanism of Action: The molecular targets and signaling pathways affected by this impurity have not been elucidated.

Consequently, it is not possible to provide detailed experimental protocols for the assessment of its biological activity, as no such experiments have been published.

Rationale for Future Research

The absence of data on the biological activity of this compound highlights a critical knowledge gap. Impurities in pharmaceutical products have the potential to:

  • Reduce the efficacy of the active pharmaceutical ingredient (API).

  • Exhibit their own pharmacological or toxicological effects.

  • Interact with the API to produce unexpected outcomes.

Given the widespread use of folic acid supplementation, particularly in pregnant women and for the prevention of certain health conditions, a comprehensive understanding of the biological effects of its impurities is of paramount importance for public health and drug safety.

Future research should focus on:

  • In vitro enzyme assays: To determine if this compound interacts with DHFR and other key enzymes in the folate pathway.

  • Cell-based assays: To assess its effects on cell proliferation, viability, and DNA synthesis in various cell lines.

  • In vivo toxicity studies: To evaluate its potential adverse effects in animal models.

  • Pharmacokinetic studies: To understand how the body absorbs, metabolizes, and eliminates this impurity.

The following workflow outlines a potential experimental approach to characterizing the biological activity of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme Assays (e.g., DHFR) Enzyme Assays (e.g., DHFR) Cell-Based Assays\n(Proliferation, Viability) Cell-Based Assays (Proliferation, Viability) Enzyme Assays (e.g., DHFR)->Cell-Based Assays\n(Proliferation, Viability) Pharmacokinetic Studies\n(ADME) Pharmacokinetic Studies (ADME) Cell-Based Assays\n(Proliferation, Viability)->Pharmacokinetic Studies\n(ADME) Toxicology Studies Toxicology Studies Pharmacokinetic Studies\n(ADME)->Toxicology Studies Biological Activity Profile Biological Activity Profile Toxicology Studies->Biological Activity Profile This compound This compound This compound->Enzyme Assays (e.g., DHFR)

Caption: Proposed experimental workflow for characterizing this compound.

Conclusion

References

Methodological & Application

Application Note: Analysis of Folic Acid Impurity C by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid (Vitamin B9) is a crucial nutrient in various physiological processes, including DNA synthesis and repair. Its pharmaceutical formulations must be monitored for impurities that can arise during synthesis or degradation, potentially impacting safety and efficacy. Folic Acid Impurity C, also known as Isofolic Acid, is a specified impurity in the European Pharmacopoeia. This application note provides a detailed protocol for the analysis of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is designed to be selective and precise for the quantification of Impurity C and other related substances in folic acid samples.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a validated stability-indicating HPLC procedure for the determination of folic acid and its related substances[1].

Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary Gradient HPLC System with UV/PDA Detector
Column Inertsil C8, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol and Phosphate Buffer (pH 6.4) in a ratio of 12:88 (v/v)
Flow Rate 0.7 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time Approximately 30 minutes

Reagent Preparation:

  • Phosphate Buffer (pH 6.4): Prepare a suitable phosphate buffer and adjust the pH to 6.4 using phosphoric acid or a suitable base.

  • Mobile Phase Preparation: Mix methanol and the prepared phosphate buffer (pH 6.4) in a 12:88 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Folic Acid Sample Solution: Accurately weigh and dissolve the folic acid sample in the mobile phase to achieve a suitable concentration for analysis.

  • System Suitability Solution (SSS): A solution containing folic acid and known impurities, including Impurity C, is used to verify the performance of the chromatographic system. The European Pharmacopoeia recommends a system suitability solution containing impurities C, E, G, and H[1].

System Suitability

Before sample analysis, the chromatographic system must meet the following suitability parameters to ensure the validity of the results.

ParameterAnalyteAcceptance Criteria
Peak-to-Valley Ratio This compound and Folic Acid≥ 1.5[1]
Resolution (Rs) Folic Acid and Impurity E≥ 2.0[1]
Resolution (Rs) Impurity A and p-Aminobenzoic Acid (PABA)≥ 2.0[1]
Relative Retention Time (RRT) This compoundApproximately 0.9 (relative to Folic Acid)
Tailing Factor (T) Folic Acid≤ 2.0
Relative Standard Deviation (RSD) Folic Acid Peak Area (n=6)≤ 2.0%
Forced Degradation Studies (General Protocol)

Forced degradation studies are performed to demonstrate the stability-indicating capability of the HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[1]. The following are general conditions that can be optimized for folic acid:

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60°C for a specified duration.

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60°C for a specified duration.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid sample to dry heat at a suitable temperature (e.g., 80-100°C) for a specified duration.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by the HPLC method.

Data Presentation

The quantitative data for the system suitability test is summarized in the table below.

ParameterThis compoundFolic AcidOther Impurities
Retention Time (min) ~9.0 (estimated based on RRT)~10.0Varies
Relative Retention Time ~0.91.0Varies
Resolution (Rs) N/A (Peak-to-Valley Ratio used)N/AAs per system suitability
Tailing Factor (T) -≤ 2.0-

Visualization

Experimental Workflow for this compound Analysis

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_mobile Prepare Mobile Phase (Methanol:Buffer 12:88) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_sss Prepare System Suitability Solution (Folic Acid + Impurities) inject_sss Inject System Suitability Solution prep_sss->inject_sss prep_std Prepare Impurity C Standard inject_samples Inject Standard and Samples prep_std->inject_samples prep_sample Prepare Folic Acid Sample prep_sample->inject_samples hplc_system->inject_sss check_suitability Verify System Suitability Criteria (Resolution, Tailing Factor, etc.) inject_sss->check_suitability check_suitability->inject_samples If suitability passes acquire_data Acquire Chromatograms at 280 nm inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_results Calculate Impurity C Concentration integrate_peaks->calculate_results Stability_Method_Logic cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_validation Method Validation select_method Initial HPLC Method Selection (Column, Mobile Phase, etc.) optimize_params Optimize Chromatographic Parameters select_method->optimize_params stress_conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) optimize_params->stress_conditions generate_degradants Generate Degradation Products stress_conditions->generate_degradants specificity Specificity & Peak Purity generate_degradants->specificity system_suitability System Suitability specificity->system_suitability linearity Linearity & Range system_suitability->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision robustness Robustness accuracy_precision->robustness

References

Application Note: Quantitative Determination of Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid (Vitamin B9) is a crucial nutrient in various physiological processes, including DNA synthesis and cell division. Its pharmaceutical preparations must be monitored for impurities to ensure safety and efficacy. Folic Acid Impurity C, also known as Isofolic Acid, is a specified impurity in the European Pharmacopoeia (EP) and is an isomer of folic acid.[] Rigorous analytical methods are essential for the accurate quantification of this impurity to comply with regulatory standards.[]

This application note provides a detailed protocol for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique for this purpose.[2][3][4][5][6][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the analysis of folic acid and its related substances.[][6]

2.1.1. Chromatographic Conditions

ParameterSpecification
Column Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.0 mm, 5 µm particle size[]
Mobile Phase Mix 12 volumes of methanol with 88 volumes of a solution containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium phosphate. Adjust pH as needed.[]
Flow Rate 0.7 mL/min[6]
Column Temperature 30 °C[6]
Detection Wavelength 280 nm[6]
Injection Volume 5 µL[6]
Run Time Approximately 3.3 times the retention time of Folic Acid[]

2.1.2. Reagents and Materials

  • Folic Acid Reference Standard (CRS)

  • This compound Reference Standard

  • Folic Acid for System Suitability CRS (containing Impurity C and other impurities)[]

  • Potassium Dihydrogen Phosphate

  • Dipotassium Phosphate

  • Methanol (HPLC Grade)

  • Sodium Carbonate

  • Water (HPLC Grade)

  • 0.45 µm membrane filters

2.1.3. Preparation of Solutions

  • Solution A (Diluent): Prepare a 28.6 g/L solution of sodium carbonate in water.[]

  • Test Solution: Accurately weigh and dissolve 50.0 mg of the substance to be examined in 2.5 mL of Solution A and dilute to 50.0 mL with the mobile phase.[]

  • Reference Solution (a) - Folic Acid: Dissolve 50.0 mg of Folic Acid CRS in 2.5 mL of Solution A and dilute to 50.0 mL with the mobile phase.[]

  • Reference Solution (b) - System Suitability: Dissolve 5 mg of Folic Acid for System Suitability CRS (containing Impurities C, E, G, and H) in 1 mL of Solution A and dilute to 25 mL with the mobile phase.[]

  • Reference Solution (c) - Impurity C Standard: Prepare a stock solution of this compound reference standard of a known concentration in the mobile phase. Prepare a series of dilutions to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

2.1.4. System Suitability

Inject Reference Solution (b). The chromatogram should allow for the clear identification and resolution of Folic Acid and Impurity C. The relative retention time for Impurity C is approximately 0.9 relative to Folic Acid (retention time ≈ 8.5 min).[]

2.1.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared solutions in the following order: blank (mobile phase), Reference Solution (c) at various concentrations, Reference Solution (b), Test Solution, and Reference Solution (a).

  • Record the chromatograms and integrate the peak areas.

  • Identify the peak corresponding to this compound in the Test Solution by comparing its retention time with that of the standard in Reference Solution (c) and its relative retention time in Reference Solution (b).

  • Calculate the concentration of this compound in the sample using the calibration curve generated from Reference Solution (c).

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the HPLC method. These values are illustrative and should be established during method validation in the user's laboratory.

ParameterTypical Value
Linearity Range 0.05 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~20 ng/mL[4]
Limit of Quantification (LOQ) ~70 ng/mL[4]
Recovery 98.0% - 102.0%
Repeatability (RSD) < 2.0%

Note: LOD and LOQ values are based on a similar impurity (N-4-aminobenzoyl-L-glutamic acid) and should be experimentally determined for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Identify Impurity C Peak Integrate->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Result Quantify->Result

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Key Components

The diagram below outlines the logical relationship between the key components of the analytical method.

G cluster_method Analytical Method cluster_analysis Quantitative Analysis HPLC HPLC System Column C18 Column HPLC->Column MobilePhase Mobile Phase HPLC->MobilePhase Detector UV Detector HPLC->Detector Calculation Concentration Calculation Detector->Calculation SamplePrep Sample Preparation SamplePrep->Calculation StdPrep Standard Preparation Calibration Calibration Curve StdPrep->Calibration Calibration->Calculation

Caption: Key components of the quantitative analytical method.

References

Application Note: Identification and Quantification of Folic Acid Impurity C using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a B vitamin, is a critical component in various biological processes, including nucleotide synthesis and red blood cell formation. Its pharmaceutical preparations must be monitored for impurities to ensure safety and efficacy. Folic Acid Impurity C is a known process-related impurity that requires careful monitoring. This document outlines a detailed protocol for the identification and quantification of this compound in pharmaceutical samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

This compound Profile:

ParameterValue
Chemical Name(2S)-2-[[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzoyl]amino] pentanedioic acid
Molecular FormulaC19H19N7O6
Molecular Weight441.40 g/mol
CAS Number47707-78-8

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Weigh Folic Acid Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Impurity C Standard Standard->Dissolve Dilute Serial Dilutions Dissolve->Dilute LC Liquid Chromatography Separation Dissolve->LC Dilute->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Impurity C Calibration->Quantification Fragmentation cluster_ms Mass Spectrometry Analysis Parent This compound [M+H]+ = 442.4 Fragment1 Loss of Glutamic Acid Product Ion = 295.2 Parent->Fragment1 Collision-Induced Dissociation (CID) Fragment2 Further Fragmentation Product Ion = 176.1 Fragment1->Fragment2 CID

Application Notes and Protocols for Folic Acid Impurity C Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic Acid Impurity C, chemically known as (2S)-2-[[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzoyl]amino] pentanedioic acid, is a specified impurity of Folic Acid listed in the European Pharmacopoeia (EP).[1][2][3] As a crucial B vitamin, the purity of Folic Acid in pharmaceutical formulations is of paramount importance for its safety and efficacy. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent limits for impurities in active pharmaceutical ingredients (APIs) and finished drug products.[4][5]

The this compound reference standard is a highly purified and well-characterized chemical substance intended for use in analytical procedures to identify and quantify this specific impurity in Folic Acid raw materials and pharmaceutical products. Its primary applications include:

  • Peak identification: To confirm the identity of this compound in a chromatogram based on its retention time.

  • Quantitative analysis: To accurately determine the concentration of this compound in a sample by creating a calibration curve.

  • Method validation: To assess the performance of analytical methods, including specificity, linearity, accuracy, and precision.[6][7]

  • System suitability testing: To ensure that the analytical system is performing adequately before sample analysis.[8]

This document provides detailed application notes and protocols for the effective use of the this compound reference standard.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Folic Acid and its related substances due to its high resolution, sensitivity, and accuracy.[6][7][9] A typical reversed-phase HPLC method is described below.

Recommended HPLC Parameters

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol and Acetate buffer pH 5.2 (50:50 v/v)[10]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 240 nm[10]
Injection Volume 20 µL[10]
Column Temperature 25°C[10]

Experimental Protocols

Preparation of Solutions
  • Prepare an acetate buffer by dissolving a suitable amount of ammonium acetate in water and adjusting the pH to 5.2 with glacial acetic acid.

  • Mix the acetate buffer and methanol in a 50:50 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in a small amount of the mobile phase (sonication may be required for complete dissolution).

  • Dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Prepare a series of calibration standards by diluting the this compound Reference Standard Stock Solution (Stock A) with the mobile phase to achieve concentrations in the desired range (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL).

  • Weigh and finely powder a representative number of Folic Acid tablets.

  • Accurately weigh a portion of the powder equivalent to 5 mg of Folic Acid into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.[10]

  • Dilute to volume with the mobile phase and mix well.

  • Centrifuge a portion of the solution at 3500 rpm for 10 minutes.[10]

  • Pipette 1.0 mL of the supernatant into a 10 mL volumetric flask and dilute to volume with the mobile phase.[10]

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared sample solution.

  • Record the chromatograms and integrate the peak areas.

Data Analysis
  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample solution using the regression equation.

  • Determine the amount of this compound in the original sample, taking into account the dilution factors.

System Suitability Testing

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[8] The following parameters should be evaluated:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0 for the this compound peak.
Theoretical Plates (N) Not less than 2000 for the this compound peak.
Relative Standard Deviation (RSD) Not more than 2.0% for six replicate injections of a standard solution.
Resolution (Rs) The resolution between the Folic Acid peak and the this compound peak should be not less than 1.5.

Quantitative Data Summary

The following table presents typical validation data for an HPLC method for the determination of this compound.

ParameterTypical Value/Range
Linearity Range 0.1 - 5.0 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~ 0.03 µg/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%

Acceptance Criteria

Pharmacopoeial limits for this compound in Folic Acid drug substance are typically stringent. The European Pharmacopoeia specifies the following limit:

ImpurityAcceptance Criterion
This compound Not more than 0.5%[5]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_stock Prepare Impurity C Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal inject_cal Inject Calibration Standards prep_cal->inject_cal prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->inject_cal gen_curve Generate Calibration Curve inject_cal->gen_curve calc_conc Calculate Impurity Concentration inject_sample->calc_conc gen_curve->calc_conc report Report Results calc_conc->report

Caption: Experimental workflow for the quantification of this compound.

quality_control_logic start Start: Folic Acid Sample Received prepare_sample Prepare Sample for HPLC Analysis start->prepare_sample perform_hplc Perform HPLC Analysis prepare_sample->perform_hplc identify_peak Identify Impurity C Peak using Reference Standard perform_hplc->identify_peak quantify_peak Quantify Impurity C using Calibration Curve identify_peak->quantify_peak compare_limit Compare Result with Specification Limit (≤ 0.5%) quantify_peak->compare_limit pass Result: Pass compare_limit->pass Yes fail Result: Fail - Out of Specification (OOS) compare_limit->fail No

Caption: Logical workflow for quality control testing of this compound.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid (Vitamin B9) is a crucial water-soluble vitamin involved in various metabolic processes, including nucleotide synthesis and red blood cell formation.[1][2] The quality and purity of folic acid in pharmaceutical formulations are critical for its safety and efficacy. Folic Acid Impurity C, also known as Isofolic acid, is a potential impurity that can arise during the synthesis or degradation of folic acid.[3][4] Its chemical name is (2S)-2-[[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzoyl]amino]pentanedioic acid.[3][5][6] Regulatory bodies require the monitoring and control of such impurities in pharmaceutical products.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and stability testing of folic acid drug substances and products. The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[7]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Folic Acid Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate (AR Grade)

  • Dipotassium hydrogen phosphate (AR Grade)

  • Phosphoric acid (AR Grade)

  • Sodium hydroxide (AR Grade)

  • Hydrochloric acid (AR Grade)

  • Hydrogen peroxide (30%, AR Grade)

  • Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Inertsil C8 (250 x 4.6 mm, 5 µm)[7]
Mobile Phase Methanol and Phosphate Buffer (pH 6.4) (12:88, v/v)[7]
Flow Rate 0.7 mL/min[7]
Column Temperature 30 °C[7]
Detection Wavelength 280 nm[7]
Injection Volume 5 µL[7]
Run Time Approximately 3.3 times the retention time of Folic Acid[]
Preparation of Solutions
  • Phosphate Buffer (pH 6.4): Prepare a solution containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium hydrogen phosphate. Adjust the pH to 6.4 with dilute phosphoric acid.[]

  • Diluent: A mixture of the mobile phase components is suitable as a diluent.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Standard Solution: Dilute the standard stock solution with the diluent to a suitable working concentration.

  • Sample Preparation (for drug substance): Accurately weigh and dissolve the folic acid drug substance in the diluent to achieve a target concentration.

  • Sample Preparation (for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of folic acid, to a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[1]

Method Validation Protocol

The analytical method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the folic acid drug substance. The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.[9]

The stressed samples were then analyzed, and the peak purity of this compound was evaluated to ensure no co-eluting peaks from degradation products. The method demonstrated good resolution between folic acid, its specified impurities, and other degradation products.[7]

Linearity and Range

Linearity was assessed by preparing and analyzing a series of at least five concentrations of this compound over a specified range. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy (Recovery)

The accuracy of the method was determined by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.

Precision
  • Repeatability (Intra-day Precision): The precision of the method was evaluated by performing six replicate injections of the standard solution on the same day.

  • Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the standard solution on different days, with different analysts and different equipment.

The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Forced Degradation Study Results
Stress Condition% Degradation of Folic AcidPeak Purity of Impurity C
Acid Hydrolysis (1N HCl)~15%Pass
Base Hydrolysis (1N NaOH)~20%Pass
Oxidative (3% H₂O₂)~10%Pass
Thermal (105°C)~5%Pass
Photolytic (UV light)~8%Pass
Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Range -0.1 - 10 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (RSD) ≤ 2.0%0.8%
Intermediate Precision (RSD) ≤ 2.0%1.2%
LOD -0.03 µg/mL
LOQ -0.1 µg/mL

Visualizations

Analytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Define Analytical Target Profile Define Analytical Target Profile Literature Search & Prior Knowledge Literature Search & Prior Knowledge Define Analytical Target Profile->Literature Search & Prior Knowledge Initial Method Scouting Initial Method Scouting Literature Search & Prior Knowledge->Initial Method Scouting Method Optimization Method Optimization Initial Method Scouting->Method Optimization Specificity (Forced Degradation) Specificity (Forced Degradation) Method Optimization->Specificity (Forced Degradation) Linearity & Range Linearity & Range Specificity (Forced Degradation)->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Routine Quality Control Routine Quality Control Robustness->Routine Quality Control Stability Studies Stability Studies Robustness->Stability Studies

Caption: Workflow for Analytical Method Development and Validation.

Folic_Acid_Impurity_C_Structure Chemical Structure of this compound cluster_0 Pteridine Ring cluster_1 p-Aminobenzoyl cluster_2 Glutamic Acid a b c

Caption: Structure of this compound.

Conclusion

The developed HPLC method is simple, rapid, and reliable for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method's validation in accordance with ICH guidelines confirms its suitability for routine quality control analysis and stability studies. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of this compound, thereby guaranteeing the reliability of the results.

References

Application Note: Isolation and Purification of Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid (Vitamin B9) is a crucial water-soluble vitamin involved in numerous metabolic pathways, including the synthesis of DNA, RNA, and amino acids.[1][2][3] Due to its significance, the purity of folic acid in pharmaceutical formulations is of utmost importance. Folic Acid Impurity C, an isomer of folic acid, is one of the related substances that needs to be monitored and controlled during drug manufacturing to ensure the safety and efficacy of the final product.[] This document provides a detailed protocol for the isolation and purification of this compound, which can be used for reference standard preparation, toxicological studies, and other research purposes.

This compound has the chemical formula C19H19N7O6 and a molecular weight of approximately 441.40 g/mol .[][5] Its chemical name is (2S)-2-[[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzoyl]amino]pentanedioic acid.

Experimental Protocols

The following protocols are based on established analytical methods for folic acid and its impurities, adapted for preparative scale purification. The primary technique employed is High-Performance Liquid Chromatography (HPLC).

Sample Preparation

The starting material for the isolation of this compound is typically a crude folic acid mixture or a commercially available folic acid product where Impurity C is present.

Materials:

  • Crude Folic Acid sample

  • Solution A: 28.6 g/L Sodium Carbonate solution in ultrapure water

  • Mobile Phase (see HPLC conditions below)

  • 0.22 µm syringe filters

Protocol:

  • Weigh an appropriate amount of the crude folic acid sample containing this compound.

  • Dissolve the sample in Solution A. For example, dissolve 50.0 mg of the substance in 2.5 mL of Solution A.[]

  • Dilute the dissolved sample with the mobile phase to a suitable concentration for preparative HPLC. A starting point could be diluting to 50.0 mL.[]

  • Ensure the sample is completely dissolved. Sonication for 5-10 minutes may be necessary.[6]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Preparative High-Performance Liquid Chromatography (HPLC)

This method is adapted from the European Pharmacopoeia guidelines for the analysis of folic acid related substances.[]

Instrumentation and Conditions:

ParameterSpecification
Column Octadecylsilyl silica gel for chromatography (C18), preparative scale (e.g., 250 mm x 21.2 mm, 5 µm)
Mobile Phase Mix 12 volumes of methanol with 88 volumes of a solution containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium phosphate. Adjust pH to 6.4 with dilute phosphoric acid.[]
Flow Rate Adjusted for preparative scale (e.g., 15-25 mL/min)
Detection UV Spectrophotometer at 280 nm[][7]
Injection Volume Dependent on column capacity and sample concentration
Column Temperature 30 °C[7]
Run Time Sufficient to allow for the elution of all impurities. Approximately 3.3 times the retention time of folic acid.[]

Protocol:

  • Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution onto the column.

  • Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The relative retention time of Impurity C with respect to Folic Acid is approximately 0.9.[]

  • Multiple injections may be necessary to process the entire sample batch. Pool the collected fractions containing Impurity C.

Post-Purification Processing

Protocol:

  • Combine the collected fractions containing the purified this compound.

  • Reduce the volume of the collected fractions using a rotary evaporator under reduced pressure and at a controlled temperature to remove the organic solvent (methanol).

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.

  • Store the purified impurity at 2-8°C, protected from light.[]

Purity Analysis

The purity of the isolated this compound should be confirmed using analytical HPLC.

Instrumentation and Conditions:

ParameterSpecification
Column Octadecylsilyl silica gel for chromatography (C18), analytical scale (e.g., 250 mm x 4.0 mm, 5 µm)[]
Mobile Phase Mix 12 volumes of methanol with 88 volumes of a solution containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium phosphate. Adjust pH to 6.4 with dilute phosphoric acid.[]
Flow Rate 0.6 mL/min[]
Detection UV Spectrophotometer at 280 nm[][7]
Injection Volume 5 µL[][7]
Column Temperature 30 °C[7]

Protocol:

  • Prepare a dilute solution of the purified this compound in the mobile phase.

  • Inject the solution into the analytical HPLC system.

  • Analyze the resulting chromatogram to determine the purity of the isolated compound. A purity of ≥95% is generally considered acceptable.[]

Data Presentation

Table 1: HPLC Parameters for Isolation and Purity Analysis

ParameterPreparative HPLC (Isolation)Analytical HPLC (Purity Check)
Column Type Octadecylsilyl silica gel (C18)Octadecylsilyl silica gel (C18)[]
Column Dimensions e.g., 250 mm x 21.2 mm, 5 µm250 mm x 4.0 mm, 5 µm[]
Mobile Phase 12:88 Methanol : Phosphate Buffer (pH 6.4)[]12:88 Methanol : Phosphate Buffer (pH 6.4)[]
Flow Rate 15-25 mL/min0.6 mL/min[]
Detection Wavelength 280 nm[][7]280 nm[][7]
Temperature 30 °C[7]30 °C[7]
Injection Volume Variable5 µL[][7]

Visualizations

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This application note provides a comprehensive protocol for the isolation and purification of this compound from a crude mixture. The use of preparative HPLC with a C18 column and a phosphate-buffered mobile phase allows for effective separation. The purity of the final product can be confirmed by analytical HPLC. This purified impurity can serve as a valuable reference standard for quality control in the pharmaceutical industry and for further scientific investigation.

References

Application Notes and Protocols for the Quality Control of Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a B vitamin essential for various metabolic processes, is a common active pharmaceutical ingredient (API). During its synthesis and storage, impurities can arise, potentially affecting the efficacy and safety of the final drug product. Folic Acid Impurity C, also known as isofolic acid, is a process-related impurity and a potential degradant of folic acid.[1][2][] Its chemical name is (2S)-2-[4-[[(2-amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzamido]pentanedioic acid, and it is an isomer of folic acid.[2][4][5] Rigorous quality control to monitor and limit the presence of such impurities is mandated by regulatory bodies like the European Pharmacopoeia (EP) to ensure the quality and consistency of pharmaceutical products.[1][6]

These application notes provide detailed protocols for the identification and quantification of this compound in pharmaceutical samples, primarily based on the High-Performance Liquid Chromatography (HPLC) method stipulated by the European Pharmacopoeia. Additionally, a discussion and a general protocol for a more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method are presented as a potential alternative for enhanced sensitivity and selectivity.

Analytical Methods for this compound

The primary method for the analysis of this compound is reversed-phase HPLC with UV detection, as detailed in the European Pharmacopoeia. This method is robust and widely used for quality control purposes. For research and development, or for the analysis of complex matrices, UPLC-MS/MS offers a more sensitive and specific alternative.

High-Performance Liquid Chromatography (HPLC) Method (Based on European Pharmacopoeia)

This protocol is adapted from the European Pharmacopoeia monograph for Folic Acid.[][7]

Experimental Protocol:

1. Materials and Reagents:

  • Folic Acid Reference Standard (CRS)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Dipotassium hydrogen phosphate

  • Phosphoric acid

  • Sodium carbonate

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm (or equivalent)

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterValue
Mobile Phase A mixture of 12 volumes of methanol and 88 volumes of a phosphate buffer solution (containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium hydrogen phosphate), adjusted to pH 6.4 with phosphoric acid.[]
Flow Rate 0.6 mL/min[]
Column Temperature Ambient
Detection Wavelength 280 nm[]
Injection Volume 5 µL[]
Run Time Approximately 3.3 times the retention time of Folic Acid[7]

4. Preparation of Solutions:

  • Solution A (Diluent): 28.6 g/L solution of sodium carbonate in water.[7]

  • Test Solution: Dissolve 50.0 mg of the substance to be examined in 2.5 mL of Solution A and dilute to 50.0 mL with the mobile phase.[7]

  • Reference Solution (a) - Folic Acid: Dissolve 50.0 mg of Folic Acid CRS in 2.5 mL of Solution A and dilute to 50.0 mL with the mobile phase.[]

  • Reference Solution (b) - Impurity C: Prepare a solution of this compound reference standard in the mobile phase at a suitable concentration for detection.

5. System Suitability:

  • The system suitability is typically assessed using a resolution solution containing folic acid and its known impurities.

  • Relative Retention: The relative retention time for this compound is approximately 0.9 with respect to Folic Acid (retention time of Folic Acid is about 8.5 min).[]

6. Data Analysis and Quantification:

  • Identify the peak corresponding to this compound in the chromatogram of the test solution by comparing its retention time with that of the reference standard.

  • Quantify the amount of Impurity C in the sample by comparing the peak area with that of the reference standard of a known concentration.

Quantitative Data Summary (HPLC Method):

ParameterTypical Value
Retention Time of Folic Acid ~ 8.5 min[]
Relative Retention Time of Impurity C ~ 0.9[]
Estimated Retention Time of Impurity C ~ 7.65 min
Limit of Detection (LOD) Not specifically reported for Impurity C, but for other FA impurities, it is in the range of 20-23 ng/mL.[1]
Limit of Quantification (LOQ) Not specifically reported for Impurity C, but for other FA impurities, it is in the range of 70-81 ng/mL.[1]
Linearity (R²) For the overall method for folic acid and related substances, R² > 0.999 has been reported.[8]

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Prepare Mobile Phase hplc_instrument Set Up HPLC System prep_mobile->hplc_instrument prep_test Prepare Test Solution hplc_inject Inject Solutions prep_test->hplc_inject prep_ref Prepare Reference Solutions prep_ref->hplc_inject hplc_instrument->hplc_inject hplc_run Chromatographic Run hplc_inject->hplc_run data_acq Data Acquisition hplc_run->data_acq data_proc Peak Integration & Identification data_acq->data_proc data_quant Quantification data_proc->data_quant report Generate Report data_quant->report

Caption: Workflow for the HPLC analysis of this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method (General Protocol)

UPLC-MS/MS offers higher sensitivity, selectivity, and speed compared to conventional HPLC. While a specific validated method for this compound was not found in the literature search, a general approach can be outlined based on methods for folic acid and its metabolites.[1][9][10]

Experimental Protocol (General - Method development and validation required):

1. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

2. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Data acquisition and processing software.

3. UPLC Conditions (Starting Point):

ParameterSuggested Value
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL

4. Mass Spectrometry Conditions (To be optimized):

ParameterSuggested Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusion of the standard)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound (m/z 442.4)
Product Ions (Q3) To be determined by fragmentation of the precursor ion. For Folic Acid, a common transition is m/z 442.2 → 295.2.[8] Similar fragmentation patterns would be expected for Impurity C.
Collision Energy To be optimized for each MRM transition.

5. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., a mixture of mobile phase A and B).

  • Filter through a 0.22 µm syringe filter before injection.

6. Data Analysis and Quantification:

  • Develop an MRM method using a reference standard for this compound.

  • Create a calibration curve using the reference standard over a suitable concentration range.

  • Quantify the impurity in the sample by interpolating its response from the calibration curve.

Logical Relationship for UPLC-MS/MS Method Development

UPLCMS_Development cluster_infusion Standard Infusion cluster_uplc UPLC Method Development cluster_validation Method Validation cluster_routine Routine Analysis infuse Infuse Impurity C Standard optimize_ms Optimize MS Parameters (Ionization, Precursor/Product Ions, Collision Energy) infuse->optimize_ms select_column Select Column optimize_ms->select_column optimize_mp Optimize Mobile Phase & Gradient select_column->optimize_mp optimize_flow Optimize Flow Rate & Temperature optimize_mp->optimize_flow linearity Linearity optimize_flow->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision routine Sample Analysis precision->routine

Caption: A logical workflow for developing a UPLC-MS/MS method.

Conclusion

The control of this compound is a critical aspect of pharmaceutical quality control. The HPLC method outlined in the European Pharmacopoeia provides a reliable and robust approach for routine analysis. For applications requiring higher sensitivity and specificity, the development of a UPLC-MS/MS method is a valuable endeavor. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in ensuring the quality and safety of folic acid-containing pharmaceutical products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Detection of Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid (Vitamin B9) is a crucial water-soluble vitamin involved in various metabolic processes, including nucleotide synthesis and red blood cell formation. The quality control of folic acid as an active pharmaceutical ingredient (API) and in finished products is critical to ensure its safety and efficacy. Pharmacopeial monographs, such as the European Pharmacopoeia (EP), outline stringent requirements for the control of related substances, including Folic Acid Impurity C. This application note provides a detailed protocol for the detection and identification of this compound using High-Performance Liquid Chromatography (HPLC), based on established pharmacopeial methods.

This compound is an isomer of folic acid and its presence in the final product needs to be monitored to ensure the quality of the drug substance.[] This protocol is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to implementing a reliable method for the analysis of this specific impurity.

Quantitative Data Summary

The following table summarizes the key chromatographic conditions for the detection of this compound as per the European Pharmacopoeia.

ParameterSpecification
Analytical Column Octadecylsilyl silica gel for chromatography R (5 µm), 250 mm x 4.0 mm
Mobile Phase Mixture of 12 volumes of methanol R and 88 volumes of a solution containing 11.16 g/L of potassium dihydrogen phosphate R and 5.50 g/L of dipotassium phosphate R; adjust to pH 6.4 with dilute phosphoric acid R
Flow Rate 0.6 mL/min
Detection Wavelength 280 nm
Injection Volume 5 µL
Run Time 3.3 times the retention time of Folic acid

Experimental Protocol

This protocol details the step-by-step methodology for the preparation of solutions and the HPLC analysis for the detection of this compound.

Materials and Reagents
  • Folic Acid Reference Standard (CRS)

  • Folic Acid System Suitability CRS (containing Impurities C, E, G, and H)

  • This compound reference standard (if available for peak confirmation)

  • Substance to be examined (Folic Acid API or finished product)

  • Sodium carbonate R

  • Methanol R (HPLC grade)

  • Potassium dihydrogen phosphate R

  • Dipotassium phosphate R

  • Dilute phosphoric acid R

  • Water (HPLC grade)

Preparation of Solutions

Solution A: Prepare a 28.6 g/L solution of Sodium carbonate R in water.

Mobile Phase: Mix 12 volumes of methanol R with 88 volumes of an aqueous solution containing 11.16 g/L of potassium dihydrogen phosphate R and 5.50 g/L of dipotassium phosphate R. Adjust the pH of the final mixture to 6.4 using dilute phosphoric acid R.

Test Solution:

  • Accurately weigh 50.0 mg of the substance to be examined.

  • Dissolve in 2.5 mL of Solution A.

  • Dilute to 50.0 mL with the mobile phase.

  • Further dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.

Reference Solution (a) - Folic Acid CRS:

  • Accurately weigh 50.0 mg of Folic Acid CRS.

  • Dissolve in 2.5 mL of Solution A.

  • Dilute to 50.0 mL with the mobile phase.

  • Further dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.

Reference Solution (b) - System Suitability:

  • Accurately weigh 5 mg of Folic Acid System Suitability CRS (containing Impurities C, E, G, and H).

  • Dissolve in 1 mL of Solution A.

  • Dilute to 25 mL with the mobile phase.

HPLC System and Conditions
  • HPLC System: A liquid chromatograph equipped with a UV detector.

  • Column: Octadecylsilyl silica gel for chromatography R (5 µm), 250 mm x 4.0 mm.

  • Mobile Phase: As prepared in section 2.

  • Flow Rate: 0.6 mL/min.

  • Detection: Spectrophotometer at 280 nm.[]

  • Injection Volume: 5 µL.[]

Chromatographic Procedure
  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 5 µL of Reference Solution (b) (System Suitability).

  • Identify the peaks corresponding to Folic Acid and Impurities C, E, G, and H based on the chromatogram provided with the Folic Acid System Suitability CRS.

  • Inject 5 µL of the Test Solution.

  • Record the chromatogram for 3.3 times the retention time of the folic acid peak.

  • Compare the chromatogram of the Test Solution with the chromatogram of Reference Solution (b) to identify the peak corresponding to Impurity C in the sample. The retention time of the impurity peak in the test solution should correspond to the retention time of the Impurity C peak in the system suitability chromatogram.

Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Test Solution (50mg sample in Sol. A & Mobile Phase) hplc_system Equilibrate HPLC System (C18 Column, 280nm) prep_sample->hplc_system prep_ref_b Prepare Reference Solution (b) (System Suitability CRS) prep_ref_b->hplc_system inject_ref Inject Reference Solution (b) hplc_system->inject_ref inject_sample Inject Test Solution inject_ref->inject_sample identify_peaks Identify Impurity C Peak (Compare with Ref. Chromatogram) inject_sample->identify_peaks quantify Quantify Impurity (Based on peak area) identify_peaks->quantify

Caption: Workflow for the detection of this compound via HPLC.

High-Level Overview of Folic Acid Metabolism

While this protocol focuses on the detection of an impurity, understanding the biological context of the parent molecule is beneficial for researchers. Folic acid is a synthetic pro-vitamin that is converted to its biologically active form, tetrahydrofolate (THF), through a series of enzymatic reactions.

folic_acid_metabolism folic_acid Folic Acid (Dietary Intake) dhf Dihydrofolate (DHF) folic_acid->dhf Dihydrofolate Reductase (DHFR) thf Tetrahydrofolate (THF) (Active Form) dhf->thf Dihydrofolate Reductase (DHFR) one_carbon_pool One-Carbon Metabolism (e.g., DNA Synthesis, Amino Acid Metabolism) thf->one_carbon_pool Enzymatic Conversions

Caption: Simplified pathway of Folic Acid activation and its role in metabolism.

References

using Folic Acid Impurity C in stability studies

Author: BenchChem Technical Support Team. Date: November 2025

olic Acid Impurity C in Stability Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Folic Acid Impurity C as a critical marker in the stability testing of folic acid drug products. The protocols outlined below are based on established stability-indicating analytical methods and align with regulatory expectations for impurity profiling.

Introduction to this compound

This compound, chemically known as (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid, is a specified impurity of Folic Acid listed in the European Pharmacopoeia (EP). It is an isomer of folic acid and its presence and concentration in a drug product can be indicative of the product's stability and the quality of the manufacturing process.[] Monitoring Impurity C levels under various stress conditions is crucial for establishing the shelf-life and storage conditions of folic acid-containing pharmaceuticals.

The Role of this compound in Stability Studies

Stability studies are a cornerstone of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. This compound is a key degradation product that can form during the shelf-life of the product. Therefore, a validated stability-indicating analytical method capable of accurately quantifying this impurity is essential.

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time. Such a method should be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients. The accurate quantification of this compound provides vital data for:

  • Degradation Pathway Elucidation: Understanding how and when Impurity C is formed helps in identifying the degradation pathways of folic acid.

  • Shelf-Life Determination: The rate of formation of Impurity C under accelerated and long-term stability conditions is used to establish the product's expiration date.

  • Packaging and Storage Condition Selection: The impact of environmental factors on the formation of Impurity C informs the selection of appropriate packaging and storage conditions to ensure product quality.

  • Regulatory Compliance: Regulatory agencies such as the International Council for Harmonisation (ICH) require the monitoring and control of impurities in drug products.

Quantitative Data from Stability Studies

The following tables summarize the quantitative data from forced degradation and long-term stability studies of folic acid, with a focus on the formation of this compound and other related substances.

Table 1: Summary of Forced Degradation Studies of Folic Acid

Stress ConditionParametersFolic Acid Assay (%)This compound (% Peak Area)Total Impurities (% Peak Area)
Acid Hydrolysis 0.1 M HCl, 80°C, 2h85.21.814.8
Base Hydrolysis 0.1 M NaOH, 80°C, 30 min90.50.99.5
Oxidative Degradation 3% H₂O₂, RT, 24h88.71.211.3
Thermal Degradation 105°C, 24h92.10.77.9
Photodegradation UV light (254 nm), 24h95.30.44.7

Data compiled from representative studies. Actual values may vary depending on the specific formulation and experimental conditions.

Table 2: Long-Term Stability Data for Folic Acid Tablets (25°C/60% RH)

Time Point (Months)Folic Acid Assay (%)This compound (% Peak Area)Total Impurities (% Peak Area)
0100.2< 0.10.2
399.80.10.3
699.50.20.4
999.10.20.5
1298.70.30.6
1898.20.40.8
2497.60.51.0

Data is illustrative and represents a typical stability profile.

Experimental Protocols

Stability-Indicating HPLC Method for Folic Acid and Impurity C

This protocol describes a robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of folic acid and its related substances, including Impurity C.[2][3]

4.1.1. Chromatographic Conditions

ParameterSpecification
Column Inertsil C8, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol and Phosphate Buffer (pH 6.4) (12:88, v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 280 nm
Injection Volume 5 µL
Column Temperature 30 °C
Run Time Approximately 25 minutes

4.1.2. Reagent and Sample Preparation

  • Phosphate Buffer (pH 6.4): Prepare a solution containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium hydrogen phosphate in water. Adjust the pH to 6.4 with dilute phosphoric acid.

  • Mobile Phase Preparation: Mix methanol and Phosphate Buffer (pH 6.4) in a ratio of 12:88 (v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Folic Acid Standard: Accurately weigh and dissolve an appropriate amount of Folic Acid reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).

    • This compound Standard: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Preparation (Folic Acid Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of folic acid.

    • Transfer the powder to a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the folic acid.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the stability-indicating capability of the analytical method and to identify potential degradation products.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid at 80°C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide at 80°C for 30 minutes. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance or product to dry heat at 105°C for 24 hours. Dissolve the sample in the mobile phase for analysis.

  • Photodegradation: Expose the drug substance or product to UV light (e.g., 254 nm) for 24 hours.

Long-Term Stability Study Protocol

Long-term stability studies are conducted to establish the shelf-life of the drug product under recommended storage conditions.

  • Storage Conditions: Store the drug product in its final packaging at 25°C ± 2°C and 60% RH ± 5% RH.

  • Testing Time Points: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, perform the tests for assay of folic acid, determination of this compound, and other related substances using the validated stability-indicating HPLC method. Also, evaluate physical characteristics such as appearance, color, and dissolution.

Visualizations

The following diagrams illustrate the workflow for stability testing and the logical relationship of the analytical method.

Stability_Testing_Workflow cluster_0 Stability Study Initiation cluster_1 Stress Conditions cluster_2 Analytical Testing cluster_3 Data Evaluation & Reporting Drug_Product Folic Acid Drug Product Protocol Stability Protocol Design (ICH Guidelines) Drug_Product->Protocol Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Protocol->Forced_Degradation Long_Term_Stability Long-Term & Accelerated Stability (e.g., 25°C/60%RH, 40°C/75%RH) Protocol->Long_Term_Stability HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Long_Term_Stability->HPLC_Analysis Impurity_Quantification Quantification of This compound & Other Degradants HPLC_Analysis->Impurity_Quantification Assay Folic Acid Assay HPLC_Analysis->Assay Data_Analysis Data Analysis & Trending Impurity_Quantification->Data_Analysis Assay->Data_Analysis Shelf_Life Shelf-Life Determination Data_Analysis->Shelf_Life Report Stability Report Generation Data_Analysis->Report

Caption: Workflow for Folic Acid Stability Testing.

HPLC_Method_Logic Sample Prepared Sample (Standard or Test Solution) Injection HPLC Injection (5 µL) Sample->Injection Column RP-HPLC Column (Inertsil C8) Injection->Column Separation Isocratic Elution (Methanol/Phosphate Buffer) Column->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Logical Flow of the HPLC Analytical Method.

References

Troubleshooting & Optimization

Technical Support Center: Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Folic Acid Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as isofolic acid, is a structural isomer of folic acid.[] It is a known impurity that can arise during the synthesis of folic acid.[2] Its chemical name is (2S)-2-[[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzoyl]amino] pentanedioic acid, and its CAS number is 47707-78-8.[2]

Q2: What are the primary degradation pathways for folic acid and its related impurities?

The primary degradation pathway for folic acid is hydrolysis, which can be accelerated by acidic or alkaline conditions, heat, and light.[3][4] Hydrolysis of the amide linkages in the folic acid molecule can lead to the formation of several degradation products, including:

  • N-(p-aminobenzoyl)-L-glutamic acid (Impurity A): Formed by the cleavage of the bond between the pteridine ring and the p-aminobenzoyl moiety.

  • p-Aminobenzoic acid (PABA): Results from the cleavage of the amide bond linking it to the glutamic acid residue.[3]

  • Glutamic acid: The terminal amino acid residue.

Oxidative degradation, particularly photo-oxidation, can also occur, leading to the formation of products like 6-formylpterin and 6-carboxypterin.[5] Given the structural similarity of this compound to folic acid, it is expected to undergo similar hydrolytic and oxidative degradation.

Q3: How can I monitor the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the degradation of this compound.[6][7] Such a method should be able to separate the intact impurity from its potential degradation products and other related substances. Key aspects of a suitable HPLC method include:

  • Column: A C8 or C18 reversed-phase column is typically used.[6]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is common.[6][8]

  • Detection: UV detection at a wavelength of around 280 nm is generally appropriate for folic acid and its impurities.[6][8]

Q4: What are the acceptance criteria for degradation in a forced degradation study?

The extent of degradation in a forced degradation study should be sufficient to demonstrate the stability-indicating nature of the analytical method, but not so excessive that it leads to the formation of secondary, irrelevant degradation products. A typical target is to achieve 5-20% degradation of the parent compound.[6]

Troubleshooting Guides

HPLC Analysis of this compound
Problem Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.- Use a new column or a guard column.- Reduce the sample concentration or injection volume.
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for column equilibration before each run.
Ghost peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents and additives.- Implement a needle wash step in the autosampler program.- Inject a blank solvent run to identify the source of contamination.
Poor resolution between Impurity C and its degradants - Suboptimal mobile phase composition- Inappropriate column chemistry- Optimize the organic modifier concentration and/or the buffer pH.- Try a different column with a different stationary phase (e.g., C18 vs. C8) or a different particle size.

Quantitative Data

Summary of Forced Degradation of Folic Acid

The following table summarizes the results of a forced degradation study performed on a folic acid drug product. While this data is for the parent drug, it provides a useful reference for the expected stability of related impurities under various stress conditions.

Stress Condition % Degradation of Folic Acid
Acid Hydrolysis (0.1M HCl, 80°C, 2h)12.5%
Base Hydrolysis (0.1M NaOH, 80°C, 2h)18.2%
Oxidative (3% H₂O₂, RT, 24h)15.8%
Thermal (80°C, 48h)8.5%
Photolytic (UV light, 24h)5.3%

Data adapted from a study on folic acid tablets and is for illustrative purposes.[6]

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol provides a general framework for conducting a forced degradation study on this compound. The specific concentrations and durations may need to be optimized based on the stability of the molecule.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., a small amount of 0.1M NaOH, then dilute with the mobile phase) to obtain a stock solution of a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1M HCl. Heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1M NaOH. Heat at 80°C for a specified time. Neutralize the solution with 0.1M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified time. Protect a control sample from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Analyze the sample by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the major degradation products.

  • Perform peak purity analysis to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

Visualizations

Degradation_Pathway Folic_Acid_Impurity_C This compound (Isofolic Acid) Hydrolysis Hydrolysis (Acid/Base, Heat) Folic_Acid_Impurity_C->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Folic_Acid_Impurity_C->Oxidation Photodegradation Photodegradation (UV Light) Folic_Acid_Impurity_C->Photodegradation Deg_Product_A Pteridine Derivative Hydrolysis->Deg_Product_A Deg_Product_B N-(p-aminobenzoyl)-L-glutamic acid (Impurity A) Hydrolysis->Deg_Product_B Deg_Product_C Oxidized Pteridine Oxidation->Deg_Product_C Deg_Product_D Photodegradation Products (e.g., 6-formylpterin) Photodegradation->Deg_Product_D

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photolytic Stress Prep_Stock->Photo HPLC HPLC Analysis with Stability-Indicating Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - % Degradation - Impurity Profile - Peak Purity HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Folic Acid Impurity C Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of Folic Acid Impurity C.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor resolution between Folic Acid and Impurity C Inadequate mobile phase composition.Optimize the mobile phase. Adjust the pH of the buffer, as slight changes can significantly impact the retention and selectivity between the isomeric Folic Acid and Impurity C.[] Modify the organic modifier (e.g., methanol, acetonitrile) concentration.[2]
Incorrect column chemistry.Use a column with a different selectivity. Octadecylsilyl (C18) or octylsilyl (C8) columns are commonly used.[][3] Consider a phenyl-based column for alternative selectivity.
High flow rate.Reduce the flow rate to allow for better equilibration and improve separation efficiency.
Peak tailing for Folic Acid or Impurity C Secondary interactions with the stationary phase.Adjust the mobile phase pH to suppress the ionization of silanol groups on the silica support, a common cause of tailing for basic compounds.[4]
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, replace the column.
Variable retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the buffer concentration and pH.
Fluctuations in column temperature.Use a column oven to maintain a constant and uniform temperature.
Inadequate column equilibration.Equilibrate the column with the mobile phase for a sufficient time before starting the analysis.
Co-elution with other impurities Method lacks specificity.A stability-indicating HPLC method should be developed and validated to ensure separation from all potential impurities and degradation products.[3]
Inappropriate detection wavelength.Select a detection wavelength that maximizes the response for Folic Acid and Impurity C while minimizing the interference from other impurities. A common wavelength is 280 nm.[][3]

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound, also known as Isofolic acid, is a structural isomer of Folic Acid.[] Its chemical name is (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid.[] It has the same molecular formula (C19H19N7O6) and molecular weight (441.40 g/mol ) as Folic Acid.[5]

2. Why is the separation of this compound challenging?

The primary challenge lies in the structural similarity between Folic Acid and Impurity C. As isomers, they have very similar physicochemical properties, which makes their separation by conventional chromatographic techniques difficult, often resulting in poor resolution or co-elution.

3. What are the common analytical techniques used for the separation of this compound?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Folic Acid and its impurities.[3][6][7][8] Reversed-phase HPLC with UV detection is a common approach.[3]

4. What are the typical chromatographic conditions for this separation?

Several HPLC methods have been developed. A comparison of typical conditions is provided in the table below.

ParameterMethod 1 (EP)Method 2
Column Octadecylsilyl silica gel for chromatography R (5 µm), 0.25m x 4.0mmInertsil C8, 250 x 4.6 mm, 5 µm
Mobile Phase Mix 12 volumes of methanol R with 88 volumes of a solution containing 11.16 g/L of potassium dihydrogen phosphate R and 5.50 g/L of dipotassium phosphate R; adjust to pH 6.4.Methanol and phosphate buffer (pH=6.4) (12:88, v/v).
Flow Rate 0.6 mL/min0.7 mL/min
Detection Spectrophotometer at 280 nm280 nm
Injection Volume 5 µL5 µL
Column Temp. Not specified30 °C
This table presents a summary of conditions found in the literature.[][3] Method optimization may be required for specific applications.

Experimental Protocols

Protocol: HPLC Analysis of this compound (Based on European Pharmacopoeia)

This protocol provides a general procedure for the identification of this compound.

1. Solutions Preparation:

  • Solution A: Prepare a 28.6 g/L solution of sodium carbonate in water.

  • Mobile Phase: Mix 12 volumes of methanol with 88 volumes of an aqueous solution containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium phosphate. Adjust the pH to 6.4 with dilute phosphoric acid.

  • Test Solution: Dissolve 50.0 mg of the substance to be examined in 2.5 mL of Solution A and dilute to 50.0 mL with the mobile phase. Dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.

  • Reference Solution (for Impurity C identification): Dissolve 5 mg of Folic Acid System Suitability CRS (containing Impurities C, E, G, and H) in 1 mL of Solution A and dilute to 25 mL with the mobile phase.

2. Chromatographic System:

  • Column: Octadecylsilyl silica gel for chromatography (5 µm), 0.25 m x 4.0 mm.

  • Flow Rate: 0.6 mL/min.

  • Detection: Spectrophotometer at 280 nm.

  • Injection Volume: 5 µL.

3. Procedure:

  • Inject the test solution and the reference solution.

  • The relative retention time of Impurity C is approximately 0.9 compared to Folic Acid (retention time of about 8.5 min).[]

  • Identify the peak corresponding to Impurity C in the chromatogram of the test solution by comparing it with the chromatogram of the reference solution.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh Sample/Standard p2 Dissolve in Diluent p1->p2 p3 Dilute to Final Concentration p2->p3 h1 Equilibrate HPLC System p3->h1 Prepared Samples h2 Inject Sample/Standard h1->h2 h3 Acquire Chromatogram h2->h3 d1 Identify Peaks h3->d1 Chromatographic Data d2 Integrate Peak Areas d1->d2 d3 Calculate Impurity Content d2->d3 troubleshooting_logic start Poor Resolution between Folic Acid and Impurity C q1 Is the mobile phase pH optimized? start->q1 a1_yes Adjust Mobile Phase pH q1->a1_yes No q2 Is the column chemistry appropriate? q1->q2 Yes end_node Resolution Improved a1_yes->end_node a2_yes Try a Different Column (e.g., Phenyl) q2->a2_yes No q3 Is the flow rate too high? q2->q3 Yes a2_yes->end_node a3_yes Reduce Flow Rate q3->a3_yes No q3->end_node Yes (Further investigation needed) a3_yes->end_node

References

Technical Support Center: Optimizing HPLC Methods for Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Folic Acid Impurity C.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization of folic acid and its impurities.Adjust the mobile phase pH. A pH of around 6.4 has been shown to be effective.[1] For different separation selectivity, a lower pH of 2.1 has also been used.[2][3]
Secondary interactions with the stationary phase.Use a mobile phase with an ion-pairing agent like sodium 1-heptanesulfonate to improve peak shape.[2][3] Consider using a mixed-mode HPLC column.[4]
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve for accurate mixing.
Unstable column temperature.Use a column oven to maintain a consistent temperature, for example, at 30°C.[1]
Changes in mobile phase pH over time.Prepare fresh mobile phase daily and monitor the pH.
Poor Resolution Between Folic Acid and Impurity C Suboptimal mobile phase composition.Optimize the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer.[2][3][5]
Inappropriate stationary phase.Consider using a different column, such as a C8 or a mixed-mode column, as different selectivities can be achieved.[3][4]
Gradient elution profile is not optimized.Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
Low Signal Intensity or Poor Sensitivity Non-optimal detection wavelength.The optimal detection wavelength for folic acid and its impurities is typically around 280 nm or 284 nm.[1][][7]
Sample degradation.Folic acid is sensitive to light and oxidation.[8] Protect samples from light and consider using antioxidants like ascorbic acid in your sample preparation.[9]
Inefficient extraction from the sample matrix.Optimize the sample extraction procedure. For solid samples, sonication can aid in extraction.[10] For complex matrices, solid-phase extraction (SPE) may be necessary.[7]
Extraneous Peaks in the Chromatogram Contamination from the sample, solvent, or system.Use high-purity solvents and reagents. Filter all solutions before use.[3] Perform a blank injection (mobile phase only) to identify system peaks.
Sample degradation during analysis.As mentioned, protect the sample from light and prepare it fresh. Forced degradation studies can help identify potential degradation products.[1][11]

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound, also known as Isofolic acid, is an isomer of Folic acid.[] Its chemical formula is C19H19N7O6 and it has a molecular weight of 441.40 g/mol .[][12] It is a known impurity of Folic Acid and is listed in the European Pharmacopoeia (EP).[]

2. What is a typical starting HPLC method for the analysis of this compound?

A good starting point is a reversed-phase HPLC method using a C18 or C8 column.[1][3]

  • Column: Octadecylsilyl silica gel (C18) or Octylsilyl silica gel (C8), 5 µm particle size, e.g., 250 mm x 4.6 mm.[1][]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, a mixture of a phosphate buffer (pH 6.4) and methanol in a ratio of 88:12 (v/v).[1]

  • Flow Rate: 0.6 - 1.0 mL/min.[3][]

  • Detection: UV spectrophotometer at 280 nm.[1][]

  • Column Temperature: 30°C.[1]

3. How can I improve the separation of this compound from other impurities?

Optimizing the mobile phase is key. This can involve:

  • Adjusting the pH: The retention of folic acid and its impurities is highly dependent on the pH of the mobile phase.[2][3][5]

  • Changing the Organic Modifier: Switching between methanol and acetonitrile can alter the selectivity of the separation.

  • Using Ion-Pairing Reagents: For polar compounds, adding an ion-pairing reagent like sodium 1-heptanesulfonate to the mobile phase can improve retention and resolution.[2][3]

  • Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, can be effective for separating a wide range of impurities with different polarities.

4. What are the common degradation products of folic acid?

Folic acid can degrade under various conditions such as hydrolysis (acidic and basic), oxidation, and photolysis.[11] Common degradation products include p-aminobenzoic acid and N-(4-aminobenzoyl)-L-glutamic acid, which are products of hydrolysis.[10] Forced degradation studies are essential to identify potential degradation products and ensure the analytical method is stability-indicating.[1]

Quantitative Data Summary

The following tables summarize typical HPLC method parameters for the analysis of folic acid and its impurities, including Impurity C, based on published methods.

Table 1: HPLC Columns and Mobile Phases

Column Type Mobile Phase Composition pH Reference
Inertsil C8, 250 x 4.6 mm, 5 µmMethanol and Phosphate buffer (12:88, v/v)6.4[1]
Octadecylsilyl silica gel, 250m x 4.0mm, 5 µmMethanol and a solution of potassium dihydrogen phosphate and dipotassium phosphate (12:88 v/v)6.4[]
C18, 250 µm × 4.6 mm, 5 µmPhosphate buffer and Methanol (99:1)4.0[5]
Primesep 100 (mixed-mode)Acetonitrile and Water with Phosphoric acid bufferN/A[4]
Zorbax Eclipse XDB C8, 100 x 3.0 mm, 3.5 µmAcetonitrile and 3 mM sodium 1-heptanesulfonate (5.3:94.7 V/V)2.1[3]

Table 2: HPLC Operating Conditions

Parameter Value Reference
Flow Rate0.6 - 1.2 mL/min[3][]
Detection Wavelength269 nm, 280 nm, 284 nm[1][3][][7]
Column Temperature25 - 30 °C[1]
Injection Volume5 - 20 µL[1][]

Experimental Protocols

Protocol: HPLC Analysis of Folic Acid and Impurity C

This protocol provides a general procedure for the analysis of this compound in a drug substance or product. Method optimization and validation are required for specific applications.

1. Materials and Reagents

  • Folic Acid Reference Standard

  • This compound Reference Standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Dipotassium hydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Preparation of Solutions

  • Mobile Phase (Phosphate Buffer pH 6.4): Dissolve 11.16 g of potassium dihydrogen phosphate and 5.50 g of dipotassium phosphate in 1000 mL of water. Adjust the pH to 6.4 with dilute phosphoric acid. Mix 88 volumes of this buffer with 12 volumes of methanol. Filter and degas before use.[1][]

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Folic Acid and this compound reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing folic acid in the mobile phase to achieve a target concentration. Sonication may be used to aid dissolution.[10]

3. HPLC Conditions

  • Column: C8, 250 x 4.6 mm, 5 µm

  • Mobile Phase: As prepared above.

  • Flow Rate: 0.7 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 5 µL[1]

4. System Suitability

  • Inject the standard solution multiple times (e.g., n=5).

  • The relative standard deviation (RSD) for the peak areas of Folic Acid and Impurity C should be less than 2.0%.

  • The resolution between the Folic Acid and Impurity C peaks should be greater than 1.5.

5. Analysis

  • Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.

  • Identify the peaks of Folic Acid and Impurity C in the sample chromatogram by comparing the retention times with the standard chromatogram.

  • Quantify the amount of Impurity C in the sample using the peak area from the standard of a known concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_reagents Prepare Reagents & Mobile Phase prep_standards Prepare Standard Solutions prep_reagents->prep_standards prep_samples Prepare Sample Solutions prep_reagents->prep_samples system_suitability System Suitability Test prep_standards->system_suitability run_analysis Inject Blank, Standards, & Samples prep_samples->run_analysis system_suitability->run_analysis peak_integration Peak Identification & Integration run_analysis->peak_integration quantification Quantification of Impurity C peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start HPLC Issue Detected peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time resolution Poor Resolution? start->resolution check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes check_ion_pair Add Ion-Pairing Reagent peak_shape->check_ion_pair check_overload Reduce Sample Concentration peak_shape->check_overload check_mobile_phase Check Mobile Phase Prep & Degassing retention_time->check_mobile_phase Yes check_temp Ensure Stable Column Temperature retention_time->check_temp optimize_mobile_phase Optimize Organic/Aqueous Ratio resolution->optimize_mobile_phase Yes change_column Try a Different Column (C8/Mixed-Mode) resolution->change_column optimize_gradient Adjust Gradient Profile resolution->optimize_gradient

Caption: Troubleshooting decision tree for common HPLC issues.

References

Folic Acid Impurity C stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Folic Acid Impurity C. The information is presented in a question-and-answer format to directly address common stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as Isofolic Acid, is a known isomer of Folic Acid.[1][2] Its stability in solution is a critical consideration during the development and quality control of pharmaceutical products containing Folic Acid.[2] Instability of this impurity can lead to the formation of unknown degradation products, potentially impacting the safety and efficacy of the final drug product. Therefore, understanding its stability profile under various experimental conditions is essential for accurate analytical measurements and formulation development.

Q2: What are the primary factors that can affect the stability of this compound in solution?

While specific stability data for this compound is limited, its stability is expected to be influenced by the same factors that affect Folic Acid. These primary factors include:

  • pH: Folic Acid is known to be more stable in neutral to slightly alkaline solutions (pH 5-8) and is less stable in acidic conditions.[3][4]

  • Temperature: Elevated temperatures can accelerate the degradation of Folic Acid and its related compounds.[5][6]

  • Light: Exposure to ultraviolet (UV) and visible light can cause photodegradation.[7][8][9][10]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[11][12]

  • Solvent: The choice of solvent can impact both solubility and stability.

Q3: How can I prepare a stable stock solution of this compound?

Due to the limited solubility of Folic Acid and its impurities in water, organic solvents are often used to prepare stock solutions.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and methanol are commonly used solvents.[13][14] Folic Acid is reported to be soluble in DMSO at approximately 20 mg/mL.[13]

  • Aqueous Solutions: For experiments requiring aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.[13][15] It is advisable to prepare fresh aqueous solutions daily as their stability can be limited.[13]

  • pH Consideration: To enhance solubility and stability in aqueous solutions, consider using a slightly alkaline buffer (pH > 7). Folic acid dissolves in dilute alkaline solutions such as sodium hydroxide or sodium carbonate solutions.[2][14]

Q4: What are the expected degradation products of this compound?

The degradation of Folic Acid typically involves the cleavage of the C9-N10 bond, leading to the formation of a pteridine moiety and a p-aminobenzoyl-L-glutamic acid moiety.[7][8] The primary photodegradation products of Folic Acid are pterin-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[8][10] It is plausible that this compound, being an isomer, undergoes a similar degradation pathway.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in your chromatogram over a short period.

  • The appearance of new, unidentified peaks in the chromatogram.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate pH of the solution Folic Acid is less stable in acidic conditions.[16] If your solvent is acidic, consider adjusting the pH to a neutral or slightly alkaline range (pH 7-8) using a suitable buffer.
Exposure to Light Folic Acid is susceptible to photodegradation.[7][9] Protect your solutions from light by using amber vials or by covering the containers with aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
Elevated Temperature Higher temperatures accelerate degradation.[5] Prepare and store your solutions at controlled room temperature or under refrigerated conditions (2-8 °C) if the experimental protocol allows. Avoid leaving solutions on a hot plate or in direct sunlight.
Presence of Oxidizing Agents Oxidative degradation can occur, especially in the presence of oxygen and certain metal ions.[11] If possible, de-gas your solvents before use. Consider adding an antioxidant, such as ascorbic acid, to your solution, but be aware that this may introduce additional peaks in your chromatogram.
Issue 2: Poor Solubility of this compound

Symptoms:

  • Visible particulate matter in the solution after attempting to dissolve the compound.

  • Low and inconsistent peak responses in your analytical method.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Solvent Folic Acid and its impurities have low aqueous solubility.[2][14] Use an appropriate organic solvent for the initial dissolution. DMSO and methanol are good starting points.[11][13]
Incorrect pH for Aqueous Solutions Solubility in aqueous media is pH-dependent. Folic Acid is more soluble in alkaline solutions.[2][14] If using an aqueous buffer, ensure the pH is in the alkaline range.
Insufficient Sonication or Vortexing The compound may not be fully dissolved. After adding the solvent, vortex the solution thoroughly and/or sonicate for a few minutes to ensure complete dissolution.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Folic Acid and its Impurities

This protocol is based on a validated stability-indicating HPLC method for the determination of Folic Acid and its related substances.[17]

  • Chromatographic Conditions:

    • Column: Inertsil C8, 250 x 4.6 mm, 5 µm particle size

    • Mobile Phase: Methanol and phosphate buffer (pH 6.4) in a ratio of 12:88 (v/v)

    • Flow Rate: 0.7 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Dilute the stock solution with the mobile phase to the desired concentration for analysis.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[17] The following are general conditions for forced degradation:

Stress ConditionTypical Procedure
Acid Hydrolysis Incubate the sample solution in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
Base Hydrolysis Incubate the sample solution in 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before injection.
Oxidative Degradation Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.
Thermal Degradation Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) for a specified duration.
Photodegradation Expose the sample solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Weigh Folic Acid Impurity C B Dissolve in appropriate solvent (e.g., Methanol, DMSO) A->B C Dilute to working concentration with mobile phase or buffer B->C D Acid Hydrolysis C->D Expose to stress conditions E Base Hydrolysis C->E Expose to stress conditions F Oxidation C->F Expose to stress conditions G Thermal Stress C->G Expose to stress conditions H Photostability C->H Expose to stress conditions I HPLC Analysis D->I E->I F->I G->I H->I J Data Interpretation I->J

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Degradation Troubleshooting Rapid Degradation Start Rapid Degradation Observed Check_pH Is the solution pH acidic? Start->Check_pH Adjust_pH Adjust pH to neutral/alkaline Check_pH->Adjust_pH Yes Check_Light Is the solution exposed to light? Check_pH->Check_Light No Adjust_pH->Check_Light Protect_Light Protect from light (amber vials) Check_Light->Protect_Light Yes Check_Temp Is the solution at an elevated temperature? Check_Light->Check_Temp No Protect_Light->Check_Temp Control_Temp Store at controlled room temp or refrigerate Check_Temp->Control_Temp Yes End Problem Resolved Check_Temp->End No Control_Temp->End

Caption: Decision tree for troubleshooting rapid degradation issues.

References

Technical Support Center: Folic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving common issues in the analysis of Folic Acid and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Troubleshooting Guide: Resolving Co-elution of Folic Acid and Impurity C

Co-elution of Folic Acid and its isomer, Impurity C, is a frequent challenge in chromatographic analysis. This guide provides a systematic approach to troubleshoot and resolve this issue.

Question: My chromatogram shows a single, broad, or shouldered peak where Folic Acid and Impurity C are expected. How can I resolve their co-elution?

Answer: Co-elution of Folic Acid and Impurity C can be addressed by systematically optimizing your HPLC (High-Performance Liquid Chromatography) method. The primary factors to consider are the stationary phase (column chemistry), mobile phase composition, and temperature.

Troubleshooting Workflow:

Coelution_Troubleshooting start Start: Co-elution of Folic Acid and Impurity C Observed mobile_phase Step 1: Modify Mobile Phase start->mobile_phase ph_adj Adjust pH of Aqueous Phase mobile_phase->ph_adj Primary approach org_mod Change Organic Modifier (e.g., Acetonitrile to Methanol) mobile_phase->org_mod If pH adjustment is insufficient gradient Optimize Gradient Profile mobile_phase->gradient For complex samples stationary_phase Step 2: Change Stationary Phase ph_adj->stationary_phase If co-elution persists org_mod->stationary_phase If co-elution persists gradient->stationary_phase If co-elution persists c8_col Use a C8 Column stationary_phase->c8_col mixed_mode Use a Mixed-Mode Column stationary_phase->mixed_mode other_rp Try a Different Reversed-Phase Column (e.g., Phenyl-Hexyl) stationary_phase->other_rp temperature Step 3: Adjust Column Temperature c8_col->temperature If further optimization is needed mixed_mode->temperature If further optimization is needed other_rp->temperature If further optimization is needed temp_inc Increase Temperature temperature->temp_inc temp_dec Decrease Temperature temperature->temp_dec end Resolution Achieved temp_inc->end temp_dec->end

Caption: Troubleshooting workflow for resolving Folic Acid and Impurity C co-elution.

Frequently Asked Questions (FAQs)

Q1: What is Folic Acid Impurity C?

This compound, also known as isofolic acid, is a structural isomer of Folic Acid.[1] It has the same molecular formula (C19H19N7O6) and molecular weight (441.40 g/mol ) as Folic Acid.[2] The difference lies in the attachment point of the p-aminobenzoyl-L-glutamic acid moiety to the pteridine ring. This subtle structural difference can lead to similar physicochemical properties, making chromatographic separation challenging.

Q2: What are the common causes of co-elution between Folic Acid and Impurity C?

The primary cause of co-elution is the high degree of structural similarity between the two molecules. Other contributing factors in an HPLC method can include:

  • Inappropriate stationary phase: The column chemistry may not have sufficient selectivity to differentiate between the isomers.

  • Suboptimal mobile phase composition: The pH, ionic strength, or organic modifier of the mobile phase may not be conducive to separation.

  • Poor column efficiency: An old or poorly packed column can lead to peak broadening and loss of resolution.

  • High sample load: Injecting too much sample can overload the column and cause peaks to merge.

Q3: Are there any official methods for the analysis of Folic Acid impurities?

Yes, the European Pharmacopoeia (EP) outlines an HPLC method for the determination of Folic Acid and its impurities. This method typically employs an octadecylsilyl silica gel (C18) column.[1]

Experimental Protocols and Data

Below are detailed methodologies for two different HPLC approaches that have been shown to be effective in separating Folic Acid from its impurities, including Impurity C.

Method 1: Reversed-Phase HPLC using an Inertsil C8 Column

This method has demonstrated satisfactory resolution between Folic Acid and its specified impurities, including Impurity C.[3]

Experimental Protocol:

ParameterCondition
Column Inertsil C8, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol and Phosphate Buffer (pH 6.4) (12:88, v/v)
Flow Rate 0.7 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 5 µL

Expected Performance Data (Illustrative):

CompoundRetention Time (min)Resolution (Rs) from Folic Acid
This compound~7.8> 1.5
Folic Acid~8.5-

Note: Actual retention times may vary depending on the specific HPLC system and column batch.

Method 2: Mixed-Mode HPLC using a Primesep 100 Column

Mixed-mode chromatography, which utilizes multiple retention mechanisms (e.g., reversed-phase and ion-exchange), can offer enhanced selectivity for separating closely related compounds.[4]

Experimental Protocol:

ParameterCondition
Column Primesep 100, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water with a phosphoric acid buffer
Flow Rate 1.0 mL/min
Detection UV at 250 nm

Expected Performance Data (Illustrative):

CompoundRetention Time (min)Resolution (Rs) from Folic Acid
This compound~6.2> 2.0
Folic Acid~7.1-

Note: The exact mobile phase composition and gradient would need to be optimized for your specific application.

Method Selection Logic

The choice of method will depend on the available instrumentation and the specific requirements of the analysis.

Method_Selection start Start: Need to Separate Folic Acid and Impurity C rp_available Standard Reversed-Phase HPLC System Available? start->rp_available method1 Implement Method 1: Inertsil C8 with pH 6.4 Buffer rp_available->method1 Yes mixed_mode_available Mixed-Mode Column Available? rp_available->mixed_mode_available No optimize Further Optimization Required? method1->optimize mixed_mode_available->method1 No, try Method 1 method2 Implement Method 2: Primesep 100 Mixed-Mode mixed_mode_available->method2 Yes method2->optimize optimize->start Yes end Separation Achieved optimize->end No

Caption: Decision tree for selecting an appropriate HPLC method.

References

Technical Support Center: Folic Acid Impurity C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection limits for Folic Acid Impurity C (Isofolic Acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Isofolic acid, is a structural isomer of Folic Acid. Its chemical name is (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid, and it has the same molecular formula (C19H19N7O6) and molecular weight as Folic Acid.[1]

Q2: What is the primary challenge in detecting this compound?

A2: The primary challenge is its structural similarity to the main Folic Acid active pharmaceutical ingredient (API). This can lead to co-elution or poor resolution in chromatographic methods, making it difficult to detect and quantify at low levels, especially in the presence of a large Folic Acid peak.

Q3: What are the common analytical techniques for detecting this compound?

A3: The most common technique is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. For higher sensitivity and specificity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is employed.

Q4: Is there a standard HPLC method for this compound?

A4: Yes, the European Pharmacopoeia (EP) outlines an HPLC method for the analysis of Folic Acid and its related substances, including Impurity C. This method typically uses a C18 column with a phosphate buffer and methanol mobile phase, with UV detection at 280 nm.

Q5: How can I improve the sensitivity of my HPLC-UV method for Impurity C?

A5: To improve sensitivity, you can optimize several parameters, including the mobile phase pH and composition, column temperature, and injection volume. Additionally, using a detector with a lower signal-to-noise ratio can enhance detection. For trace levels, sample pre-concentration techniques may be necessary.

Q6: When should I consider using LC-MS/MS for Impurity C analysis?

A6: LC-MS/MS is recommended when the concentration of Impurity C is below the detection limit of your HPLC-UV method, or when you need to confirm the identity of the impurity with high certainty. LC-MS/MS offers significantly lower detection limits, often in the picogram to nanogram per milliliter range.[2][3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution Between Folic Acid and Impurity C - Inappropriate mobile phase pH or composition.- Column degradation or inefficiency.- Inadequate column chemistry for the separation.- Adjust the mobile phase pH to optimize the ionization state of the analytes.- Modify the organic modifier-to-buffer ratio in the mobile phase.- Replace the column with a new one of the same type or a different selectivity (e.g., a phenyl-hexyl column).- Ensure the column temperature is stable and optimized.
Low Signal or No Peak for Impurity C - Concentration of Impurity C is below the Limit of Detection (LOD).- Poor sample preparation leading to loss of the analyte.- Suboptimal detector wavelength.- Increase the injection volume.- Implement a sample pre-concentration step such as Solid-Phase Extraction (SPE).- Switch to a more sensitive detector like a mass spectrometer (LC-MS/MS).- Verify the UV spectrum of Impurity C and set the detector to its absorption maximum.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Changes in column temperature.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column thermostat to maintain a constant temperature.- Allow sufficient time for column equilibration before starting the analysis.
Peak Tailing or Asymmetry - Column overload.- Secondary interactions with the stationary phase.- Presence of active sites on the column.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH or ionic strength.- Use a high-purity silica column or an end-capped column.

Quantitative Data on Detection Limits

The following table summarizes achievable detection limits for folic acid and its impurities using different analytical techniques. While specific data for Impurity C is limited, these values provide a benchmark for what can be achieved.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
p-Aminobenzoic Acid (impurity)HPLC-UV23 ng/mL81 ng/mL[4]
Folic Acid (in food)HPLC-UV with Immunoaffinity Cleanup~10 ng/mL-[5]
Folic Acid (in plasma)LC-MS/MS-13.17 ng/mL[3]
N-nitroso Folic Acid (impurity)LC-MS/MS4 µg/g10 µg/g[6]
Folic Acid and its derivatives (in serum)LC-MS/MSpg/mL range-[2]

Experimental Protocols

Optimized HPLC-UV Method for Improved Detection of Impurity C

This protocol is designed to enhance the resolution and sensitivity for this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the Folic Acid sample in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then dilute with the mobile phase) to a final concentration of approximately 1 mg/mL.

  • For trace analysis, consider using Solid-Phase Extraction (SPE) with a C18 cartridge to concentrate the impurities.

2. Chromatographic Conditions:

  • Column: Inertsil C8 (5 µm, 250 x 4.6 mm) or equivalent.[7]

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 6.4) in a ratio of 12:88 (v/v). The pH and ratio may be further optimized for best resolution.[7]

  • Flow Rate: 0.7 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detector: UV at 280 nm.[7]

  • Injection Volume: 20 µL (can be increased to 50-100 µL for higher sensitivity, but watch for peak distortion).

3. System Suitability:

  • Inject a standard solution containing Folic Acid and this compound to confirm adequate resolution (baseline separation is ideal).

High-Sensitivity LC-MS/MS Method for Trace Level Detection of Impurity C

This protocol is suitable for quantifying very low levels of this compound.

1. Sample Preparation:

  • Prepare the sample as in the HPLC-UV method. For biological matrices, a protein precipitation step (e.g., with acetonitrile) or SPE is necessary.

  • Use a deuterated internal standard for Folic Acid if available to improve quantitative accuracy.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 3 µm, 50 x 3.0 mm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode (to be optimized for Impurity C).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • For this compound (and Folic Acid), the precursor ion will be m/z 442.1 (for [M+H]+) or 440.1 (for [M-H]-).

    • Product ions need to be determined by infusing a standard of Impurity C into the mass spectrometer.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc Optimized HPLC-UV cluster_lcms High-Sensitivity LC-MS/MS cluster_data Data Analysis Sample Folic Acid Sample Dissolution Dissolve in Diluent Sample->Dissolution SPE Optional: Solid-Phase Extraction (SPE) for Trace Levels Dissolution->SPE HPLC_Injection Inject into HPLC SPE->HPLC_Injection LCMS_Injection Inject into LC-MS/MS SPE->LCMS_Injection UV_Detection UV Detection (280 nm) HPLC_Injection->UV_Detection Quantification Quantify Impurity C UV_Detection->Quantification MS_Detection MRM Detection LCMS_Injection->MS_Detection MS_Detection->Quantification

Caption: Experimental workflow for improving the detection of this compound.

Troubleshooting_Logic Start Problem: Poor or No Detection of Impurity C Check_Resolution Is resolution with Folic Acid peak adequate? Start->Check_Resolution Check_Sensitivity Is the signal-to-noise ratio > 3? Check_Resolution->Check_Sensitivity Yes Optimize_Mobile_Phase Adjust Mobile Phase pH and/or Composition Check_Resolution->Optimize_Mobile_Phase No Increase_Injection_Vol Increase Injection Volume Check_Sensitivity->Increase_Injection_Vol No End Detection Improved Check_Sensitivity->End Yes Check_Column Evaluate Column Performance/Replace Column Optimize_Mobile_Phase->Check_Column Check_Column->Check_Resolution Concentrate_Sample Use SPE to Concentrate Sample Increase_Injection_Vol->Concentrate_Sample Use_LCMS Switch to LC-MS/MS Method Concentrate_Sample->Use_LCMS Use_LCMS->End

Caption: Troubleshooting logic for poor detection of this compound.

References

Technical Support Center: Folic Acid Impurity C Purification Process Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification process refinement of Folic Acid Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

A1: this compound, also known as Isofolic acid, is an isomer of Folic acid.[][2] Its chemical formula is C19H19N7O6 and it has a molecular weight of 441.40 g/mol .[][3] The presence of this and other impurities can affect the quality, safety, and efficacy of the final Folic Acid drug product. Therefore, regulatory bodies require strict control over impurity levels.

Q2: What are the common methods for purifying Folic Acid and its impurities?

A2: Common purification methods include preparative high-performance liquid chromatography (Pre-HPLC), recrystallization, and column chromatography.[4][5][6] A multi-step process involving alkali treatment, activated carbon decolorization, and acid precipitation is also utilized.[7]

Q3: How can I identify this compound in my sample?

A3: High-performance liquid chromatography (HPLC) is the primary method for identifying and quantifying this compound.[] A typical method uses an octadecylsilyl silica gel column with a mobile phase consisting of a methanol and phosphate buffer mixture at a specific pH, with detection at 280 nm.[]

Troubleshooting Guides

Low Purity of this compound After Purification
Potential Cause Troubleshooting Step Expected Outcome
Incomplete separation from Folic Acid and other impurities during chromatography. Optimize HPLC parameters, including the mobile phase composition, flow rate, and column type. A gradient elution may provide better separation.[4]Improved resolution between this compound and other components, leading to a higher purity fraction.
Co-precipitation during recrystallization. Screen different solvent systems. The ideal solvent will have high solubility for the impurity at high temperatures and low solubility at low temperatures, while Folic Acid remains more soluble.[6]Selective crystallization of this compound, leaving other impurities in the mother liquor.
Degradation of the impurity during the purification process. Folic acid and its impurities can be sensitive to light and oxidation.[8] Protect solutions from light and consider adding an antioxidant to the purification process.[7]Minimized degradation and formation of new impurities, preserving the integrity of this compound.
Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Loss of product during solvent transfers and filtration. Ensure quantitative transfer of solutions and minimize the number of transfer steps. Use appropriate filter pore sizes to prevent loss of crystalline product.Increased recovery of the purified product.
Suboptimal pH for precipitation. Carefully control the pH during the acid precipitation step. The optimal pH for precipitating folic acid is around 3.0-3.5.[9]Maximized precipitation of this compound from the solution.
High solubility in the chosen recrystallization solvent at low temperatures. Select a solvent in which this compound has very low solubility at cold temperatures to maximize crystal formation.[6]A higher percentage of the impurity crystallizes out of the solution upon cooling, increasing the yield.

Experimental Protocols

Preparative HPLC for this compound Purification

This protocol is adapted from a method for folic acid purification and can be optimized for Impurity C.[4][10]

1. Sample Preparation:

  • Dissolve the crude this compound sample in a suitable solvent, such as a mixture of the mobile phase or a dilute alkaline solution, to a concentration of approximately 10 mg/mL.[4]

  • Filter the solution through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: Octadecylsilyl silica gel for chromatography (e.g., C18, 5 µm particle size).[]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., potassium dihydrogen phosphate and dipotassium phosphate adjusted to pH 6.4).[][4]

  • Flow Rate: Start with a flow rate of around 16 mL/min and optimize as needed.[4]

  • Detection: UV spectrophotometer at 280 nm.[]

  • Injection Volume: 2.0 mL.[4]

3. Fraction Collection & Analysis:

  • Collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the high-purity fractions and evaporate the solvent under reduced pressure.

Recrystallization Protocol

This is a general protocol that should be adapted based on the specific solubility characteristics of this compound.[6]

1. Solvent Selection:

  • Test the solubility of the crude impurity in various solvents at both room temperature and boiling point to find a suitable solvent (high solubility when hot, low solubility when cold).

2. Dissolution:

  • Place the crude this compound in a flask.

  • Add a minimum amount of the chosen hot solvent to completely dissolve the solid.

3. Decolorization (if necessary):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizations

Purification_Workflow Crude_Sample Crude Folic Acid Impurity C Sample Dissolution Dissolution in Alkaline Solution Crude_Sample->Dissolution Decolorization Activated Carbon Decolorization Dissolution->Decolorization Filtration1 Filtration Decolorization->Filtration1 Acid_Precipitation Acid Precipitation (pH Adjustment) Filtration1->Acid_Precipitation Filtrate Filtration2 Filtration & Washing Acid_Precipitation->Filtration2 Drying Drying Filtration2->Drying Purified_Product Purified Folic Acid Impurity C Drying->Purified_Product

Caption: General workflow for the chemical purification of this compound.

Troubleshooting_Logic Start Low Purity or Yield Check_Purity Analyze Purity by HPLC Start->Check_Purity Check_Yield Calculate Percent Yield Start->Check_Yield Low_Purity Purity Below Specification? Check_Purity->Low_Purity Low_Yield Yield Below Expectation? Check_Yield->Low_Yield Optimize_HPLC Optimize HPLC Method (Gradient, Flow Rate) Low_Purity->Optimize_HPLC Yes Optimize_Recrystallization Screen Recrystallization Solvents Low_Purity->Optimize_Recrystallization Yes Solution_Purity High Purity Low_Purity->Solution_Purity No Check_pH Verify pH of Precipitation Low_Yield->Check_pH Yes Check_Transfers Review Material Handling Procedures Low_Yield->Check_Transfers Yes Solution_Yield Acceptable Yield Low_Yield->Solution_Yield No

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Folic Acid Impurity C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the analysis of Folic Acid Impurity C, primarily using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an isomer of folic acid. It is a known impurity that can arise during the synthesis of folic acid and is monitored during quality control processes in the pharmaceutical industry.

Q2: Which analytical technique is most suitable for the analysis of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for the analysis of this compound and other related substances in folic acid.[1][2][3][4] This technique allows for the separation, identification, and quantification of the impurity.

Troubleshooting Guide

Issue 1: Peak Splitting for this compound

Question: I am observing split peaks for this compound in my HPLC chromatogram. What could be the cause and how can I resolve it?

Answer: Peak splitting in the analysis of folic acid and its impurities can be attributed to several factors, often related to the mobile phase, sample solvent, or the column itself.[1][5][6]

Possible Causes and Solutions:

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6][7] For instance, dissolving folic acid samples in a strong base like concentrated ammonium hydroxide while using a buffered mobile phase can lead to peak splitting.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Mobile Phase pH: Folic acid and its impurities are ionizable compounds. If the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms can exist, leading to two separate peaks or a split peak.[8]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For acidic compounds like folic acid and its impurities, a lower pH (e.g., around 3.0) can help to ensure they are in a single protonated form, leading to sharper, single peaks.[9][10]

  • Column Issues: A blocked column frit or a void in the column packing can disrupt the sample flow path, causing peak splitting.[5]

    • Solution: Reverse flush the column to try and remove any blockage. If the problem persists, the column may need to be replaced.

  • Co-elution: It is possible that what appears to be a split peak is actually two different, closely eluting compounds.

    • Solution: Adjusting the mobile phase composition or gradient can help to improve the resolution between the two peaks.

Issue 2: Peak Tailing of the this compound Peak

Question: My chromatogram shows significant peak tailing for this compound. What are the common causes and how can I improve the peak shape?

Answer: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification. For polar and ionizable compounds like folic acid and its impurities, this is often due to secondary interactions with the stationary phase.[10][11]

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic functional groups on the analytes, leading to peak tailing.[8][10][11]

    • Solution 1: Lower the mobile phase pH (e.g., to pH 3 or below) to suppress the ionization of the silanol groups.[9][10]

    • Solution 2: Use an end-capped HPLC column, which has fewer free silanol groups.

    • Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak tailing.[7][9]

    • Solution: Reduce the sample concentration or the injection volume.

  • Extra-column Dead Volume: Excessive tubing length or improper fittings can cause band broadening and peak tailing.[9]

    • Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.

Issue 3: Drifting Retention Time for this compound

Question: The retention time for this compound is not consistent between injections and is gradually shifting. What could be causing this?

Answer: Retention time drift can be caused by changes in the mobile phase, the column, or the HPLC system itself.[12][13][14]

Possible Causes and Solutions:

  • Changes in Mobile Phase Composition:

    • Evaporation: The more volatile component of the mobile phase (e.g., acetonitrile or methanol) can evaporate over time, leading to a change in the mobile phase composition and longer retention times.[13]

      • Solution: Keep mobile phase reservoirs tightly capped and prepare fresh mobile phase regularly.

    • pH Instability: If the mobile phase buffer is not stable, its pH can change over time, affecting the retention of ionizable compounds.[13]

      • Solution: Use a stable buffer and prepare it fresh.

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can lead to retention time shifts.[13]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.[12][15]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.[12][16]

    • Solution: Monitor column performance and replace it when necessary.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of folic acid and its impurities, based on various literature sources.

ParameterTypical Values
Column C8 or C18, Primesep 100[1][4]
Particle Size 5 µm[4]
Column Dimensions 4.6 x 150 mm, 4.6 x 250 mm
Mobile Phase Methanol/Phosphate Buffer, Acetonitrile/Water with additives (e.g., TFA, Formic Acid)[1][4]
pH Often adjusted to be acidic (e.g., pH 3) or around neutral (e.g., pH 6.4-7.0)[4][9][10]
Detection Wavelength 280 nm or 284 nm[4][17]
Flow Rate 0.5 - 1.0 mL/min[2][17]
Injection Volume 1 - 20 µL

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound. It is recommended to validate the method for your specific application.

1. Materials and Reagents:

  • Folic Acid Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Dipotassium hydrogen phosphate

  • Phosphoric acid or Potassium hydroxide (for pH adjustment)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

3. Mobile Phase Preparation (Example):

  • Prepare a phosphate buffer by dissolving appropriate amounts of potassium dihydrogen phosphate and dipotassium hydrogen phosphate in water to achieve a desired concentration (e.g., 0.1 M).

  • Adjust the pH of the buffer to 6.8 with phosphoric acid or potassium hydroxide.

  • The mobile phase can be a mixture of the phosphate buffer and methanol (e.g., 88:12 v/v).[4]

  • Filter and degas the mobile phase before use.

4. Standard Solution Preparation:

  • Accurately weigh and dissolve the Folic Acid and this compound reference standards in a suitable solvent. A small amount of 0.1 M sodium hydroxide or ammonium hydroxide may be needed to aid dissolution.[3]

  • Dilute the stock solutions with the mobile phase to achieve the desired concentrations for calibration curves.

5. Sample Preparation:

  • For drug products, grind tablets to a fine powder.

  • Accurately weigh a portion of the powder and dissolve it in a suitable solvent, which may require sonication.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Phosphate buffer (pH 6.8) : Methanol (88:12)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

7. Analysis:

  • Inject the standard solutions to establish the calibration curve and determine the retention times of Folic Acid and Impurity C.

  • Inject the sample solutions.

  • Identify the peaks in the sample chromatogram by comparing the retention times with the standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape end_good Analysis Successful end_bad Consult Instrument Manual / Contact Support retention_time Retention Time Drift? peak_shape->retention_time No peak_type Peak Splitting or Tailing? peak_shape->peak_type Yes retention_time->end_good No check_mobile_phase Check Mobile Phase: - Freshly prepared? - Correct pH? - Degassed? retention_time->check_mobile_phase Yes peak_type->check_mobile_phase Tailing check_sample_prep Check Sample Prep: - Solvent compatible with mobile phase? - Concentration too high? peak_type->check_sample_prep Splitting adjust_ph Adjust Mobile Phase pH (>2 units from pKa) check_mobile_phase->adjust_ph reduce_concentration Reduce Sample Concentration / Injection Volume check_sample_prep->reduce_concentration check_column Check Column: - Equilibrated? - Blocked? - Aged? flush_column Flush / Replace Column check_column->flush_column check_system Check HPLC System: - Leaks? - Temperature stable? - Dead volume? check_fittings Check Tubing and Fittings check_system->check_fittings adjust_ph->end_good Issue Resolved adjust_ph->check_column reduce_concentration->end_good Issue Resolved reduce_concentration->check_mobile_phase flush_column->end_good Issue Resolved flush_column->check_system check_fittings->end_good Issue Resolved check_fittings->end_bad

Caption: Troubleshooting workflow for this compound HPLC analysis.

References

minimizing Folic Acid Impurity C formation during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for folic acid synthesis. This resource provides researchers, scientists, and drug development professionals with detailed guidance on minimizing the formation of Folic Acid Impurity C (Isofolic Acid), a critical step in ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Isofolic Acid, is a structural isomer of Folic Acid.[1][] Its chemical name is (2S)-2-[4-[[(2-amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzamido]pentanedioic acid.[1] The key structural difference is the point of attachment of the p-aminobenzoyl-L-glutamic acid side chain to the pteridine ring system. In Folic Acid, the side chain is at the 6-position, while in Impurity C, it is at the 7-position. This isomerism is the primary reason it can be challenging to separate from the main compound.

Q2: How and when is this compound formed during synthesis?

A2: this compound is generated during the core condensation reaction that forms the pteridine ring system.[3] The synthesis of folic acid typically involves the reaction of a 2,4,5-triaminopyrimidine derivative with a three-carbon aldehyde or ketone equivalent, followed by condensation with p-aminobenzoyl-L-glutamic acid (or a precursor containing this moiety).[4] The formation of Impurity C occurs when the cyclization and condensation lack complete regioselectivity, leading to the formation of the undesired 7-substituted isomer alongside the desired 6-substituted Folic Acid.[3]

Q3: Why is it critical to minimize the formation of Impurity C?

A3: Controlling impurities is a fundamental aspect of pharmaceutical quality control. The presence of this compound can potentially impact the stability and efficacy of the final drug product.[] Regulatory bodies require strict monitoring and control of impurities to ensure the safety and consistency of pharmaceuticals. Minimizing its formation during synthesis is more efficient and cost-effective than relying solely on downstream purification methods, which can be complex and may lead to a lower overall yield of the desired API.[5]

Q4: What is the primary analytical method for detecting and quantifying this compound?

A4: The most common and reliable method for the analysis of Folic Acid and its related impurities, including Impurity C, is High-Performance Liquid Chromatography (HPLC).[][4] Reverse-phase HPLC with UV detection is typically employed to separate and quantify these closely related compounds.[6]

Data Presentation

Table 1: Comparison of Folic Acid and this compound
FeatureFolic Acid (Desired Product)This compound (Isofolic Acid)
IUPAC Name (2S)-2-[[4-[[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid(2S)-2-[[4-[[(2-amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzamido]pentanedioic acid[1]
Molecular Formula C₁₉H₁₉N₇O₆C₁₉H₁₉N₇O₆
Molecular Weight 441.4 g/mol 441.4 g/mol
Structural Difference Side chain at C6 of the pteridine ringSide chain at C7 of the pteridine ring
CAS Number 59-30-347707-78-8
Table 2: Key Synthesis Parameters Influencing Impurity C Formation
ParameterRecommended ControlRationale
pH Maintain a stable pH, typically between 3.0 and 8.0, during the condensation reaction. A pH of ~6.0 has been shown to be effective.[7]The reactivity of the amino groups on the pyrimidine precursor is pH-dependent. Controlling pH is crucial for directing the nucleophilic attack to achieve high regioselectivity for the 6-substituted isomer.[3]
Temperature Operate within a defined temperature range (e.g., 30-50°C). Avoid excessive heat.[8]Temperature affects reaction kinetics. While higher temperatures may speed up the reaction, they can also decrease selectivity, leading to a higher proportion of Impurity C.[9]
Reactant Quality Use high-purity starting materials, particularly the three-carbon carbonyl reactant (e.g., 1,1,3-trichloroacetone or equivalent).[8]Impurities in starting materials can lead to side reactions and the formation of various impurities, including isomers.
Sulfite Presence Conduct the reaction in the presence of a sulfite, such as sodium sulfite.[7]Sulfites can act as catalysts or control agents in the condensation reaction, improving the yield and purity of the final product.[7]
Reaction Time Optimize reaction time to ensure complete conversion without promoting side reactions or degradation.Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products and other impurities.

Troubleshooting Guide

Problem: High levels of this compound (>0.15%) are detected in the crude or final product.

This guide provides a systematic approach to diagnosing and resolving issues related to the excessive formation of Isofolic Acid (Impurity C).

Step 1: Verify Analytical Method

  • Question: Is the HPLC method validated and performing correctly?

  • Action: Run a system suitability test using a reference standard that contains known amounts of Folic Acid and Impurity C.[] Confirm that the resolution between the two peaks is adequate for accurate quantification. Verify the stability of the sample and standard solutions.

Step 2: Review Synthesis Reaction Conditions

  • Question: Were the critical process parameters (CPP) for the condensation step maintained within the specified ranges?

  • Action: Investigate pH Control.

    • Review batch records to confirm the pH was monitored and maintained consistently throughout the reaction. A patent for a high-yield process specifies holding the pH constant at 6.0.[7]

    • Calibrate pH probes and verify the accuracy of all monitoring equipment.

    • Ensure the dosing rate of any acid or base used for pH adjustment is slow and controlled to prevent localized pH excursions.

  • Action: Investigate Temperature Control.

    • Verify that the reaction temperature did not exceed the validated setpoint. One synthetic method specifies a temperature range of 30-50°C for a key condensation step.[8]

    • Check for hot spots in the reactor and ensure mixing is adequate for uniform temperature distribution.

  • Action: Investigate Raw Materials.

    • Test the purity of the 2,4,5-triaminopyrimidine and the three-carbon carbonyl starting materials. The use of alternatives to low-purity 1,1,3-trichloroacetone has been proposed to improve product purity.[8]

    • Ensure that p-aminobenzoyl-L-glutamic acid meets all quality specifications.

Step 3: Evaluate Purification Process

  • Question: If Impurity C levels are high post-synthesis, is the purification process effective?

  • Action: While preventing formation is ideal, purification can reduce levels. Review the parameters of your crystallization or chromatographic purification steps. Some methods use alkaline solutions followed by precipitation or adsorption on materials like magnesium hydroxide to remove impurities.[5] Ensure pH, temperature, and solvent ratios for purification are optimized and controlled.

Mandatory Visualizations

Chemical Structures

G Diagram 1: Isomeric Structures of Folic Acid and Impurity C cluster_folic_acid Folic Acid (6-Substituted) cluster_impurity_c This compound (7-Substituted) FA IC

Caption: Folic Acid vs. Impurity C Isomerism.

Synthesis and Impurity Formation Pathway

G Diagram 2: Folic Acid Synthesis & Impurity C Formation Reactants 2,4,5-Triaminopyrimidine Derivative + 3-Carbon Carbonyl + p-Aminobenzoyl-L-glutamic acid Condensation Critical Condensation & Cyclization Reactants->Condensation Product Folic Acid (Desired 6-Isomer) Condensation->Product Regioselective Pathway Impurity Impurity C (Undesired 7-Isomer) Condensation->Impurity Non-Selective Pathway Control Process Control (pH, Temp, Reactants) Control->Condensation

Caption: Simplified Folic Acid Synthesis Pathway.

Troubleshooting Workflow

G Diagram 3: Troubleshooting High Impurity C Levels Start High Impurity C Detected CheckAnalysis Verify HPLC Method (System Suitability, Resolution) Start->CheckAnalysis CheckSynthesis Investigate Synthesis Step CheckAnalysis->CheckSynthesis Method OK Optimize Optimize Synthesis Parameters (pH, Temp, Time) CheckAnalysis->Optimize Method Faulty CheckpH Review pH Control & Records CheckSynthesis->CheckpH CheckTemp Review Temperature Control CheckpH->CheckTemp CheckRawMat Test Raw Material Purity CheckTemp->CheckRawMat RawMat_Issue CheckRawMat->RawMat_Issue End Impurity C within Specification Optimize->End RawMat_Issue->Optimize

Caption: Workflow for Diagnosing High Impurity C.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is a representative method for the quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Octadecylsilyl silica gel for chromatography (C18), L = 0.25 m, Ø = 4.0 mm, 5 µm particle size.[]

  • Mobile Phase: Mix 12 volumes of methanol with 88 volumes of an aqueous buffer solution. The buffer contains 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium phosphate. Adjust the final mobile phase to pH 6.4 with dilute phosphoric acid.[]

  • Flow Rate: 0.6 mL/min.[]

  • Column Temperature: 30°C.

  • Detection: UV spectrophotometer at 280 nm.[]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Solution A: Prepare a 28.6 g/L solution of sodium carbonate in water.[]

    • Test Solution: Accurately weigh and dissolve 50.0 mg of the Folic Acid sample in 2.5 mL of Solution A, then dilute to 50.0 mL with the mobile phase.[]

    • Reference Solution: Prepare a reference standard of Folic Acid in the same manner. For system suitability, use a reference standard containing known concentrations of both Folic Acid and Impurity C.[]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the reference solution to determine retention times and system suitability parameters (e.g., resolution between Folic Acid and Impurity C).

    • Inject the test solution.

    • Calculate the percentage of Impurity C in the sample by comparing the peak area of Impurity C to the total area of all related peaks, using an appropriate calculation method (e.g., area normalization or external standard).

Protocol 2: Representative Synthesis of Folic Acid with Minimized Impurity C

This protocol is based on principles from patented processes designed to improve yield and purity.[7] It emphasizes the critical control points for minimizing Impurity C.

  • Step 1: Preparation of Intermediate Solution

    • In a suitable reaction vessel, dissolve p-aminobenzoyl-L-glutamic acid in an aqueous medium.

    • Add a 2-substituted malondialdehyde derivative and adjust the pH to acidic conditions (e.g., pH 4-5) to form the diimine intermediate.

  • Step 2: Controlled Condensation Reaction

    • In a separate, temperature-controlled reactor, prepare a solution of 2,4,5-triamino-6-hydroxypyrimidine sulfate in an aqueous medium.

    • Add approximately 2.5 g of sodium sulfite per 2.4 g of the pyrimidine derivative.[7]

    • Warm the mixture to 35-40°C.[7]

    • Slowly add the diimine intermediate solution from Step 1 to the pyrimidine solution.

    • Critical Control Point: Immediately begin monitoring the pH. Maintain the pH at a constant value of 6.0 by the controlled addition of a 2M sodium carbonate solution.[7] Do not allow the pH to fluctuate significantly.

    • Maintain the reaction at a constant temperature (e.g., 38°C) with continuous stirring for the required reaction time (e.g., 6 hours or until reaction completion is confirmed by in-process control).[7]

  • Step 3: Isolation and Purification

    • Once the reaction is complete, cool the mixture.

    • Adjust the pH of the solution to approximately 3.0 with acetic acid to precipitate the crude Folic Acid.[7]

    • Filter the precipitate, wash with purified water, and dry under vacuum.

    • Analyze the crude product using the HPLC method described in Protocol 1 to determine the level of Impurity C.

    • If necessary, further purify the crude product by recrystallization from a suitable solvent system. a suitable solvent system.

References

Technical Support Center: Folic Acid Impurity C Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of Folic Acid Impurity C.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the analysis of this compound stability.

Q1: I am observing a rapid degradation of this compound in my sample solution. What could be the cause?

A1: Rapid degradation of this compound is often linked to the pH of your solution. Folic acid and its impurities are known to be susceptible to hydrolysis, particularly under acidic or strongly alkaline conditions. We recommend verifying the pH of your sample and mobile phase. For optimal stability, maintaining a pH in the neutral range (around 6.0-7.5) is generally advisable.

Q2: My HPLC chromatogram shows poor resolution between this compound and other related substances. How can I improve this?

A2: Poor chromatographic resolution can be due to several factors. Here are a few troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase significantly influences the ionization state of folic acid and its impurities, thereby affecting their retention and resolution. A study by Grncharoska et al. suggests using a phosphate buffer with a pH of 6.4 for good separation.[1]

  • Column Chemistry: Ensure you are using a suitable column. A C8 or C18 column is commonly used for the analysis of folic acid and its impurities.

  • Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer can improve separation.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance resolution.

Q3: Are there established methods for conducting forced degradation studies on this compound?

A3: Yes, forced degradation studies are a standard approach to assess the stability of drug substances and their impurities. These studies involve subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to understand its degradation pathways. While specific protocols for this compound are not widely published, a general approach based on ICH guidelines can be followed. This typically involves treating a solution of the impurity with agents like hydrochloric acid (acidic), sodium hydroxide (alkaline), and hydrogen peroxide (oxidative) and then analyzing the resulting degradation products by a stability-indicating HPLC method.

Q4: What are the expected degradation products of this compound under different pH conditions?

A4: this compound is an isomer of folic acid.[] Therefore, its degradation is likely to follow similar hydrolytic pathways to folic acid, especially at the amide linkages. Under acidic or alkaline conditions, hydrolysis can lead to the cleavage of the glutamic acid moiety and the p-aminobenzoyl group, resulting in the formation of other related impurities.

Impact of pH on this compound Stability

While specific quantitative data for the degradation of this compound at various pH values is not extensively available in public literature, the following table provides an illustrative summary based on the general stability trends observed for folic acid and its related compounds. Folic acid is generally more stable in neutral to slightly alkaline conditions and degrades more rapidly in acidic environments.

pHConditionTemperature (°C)Duration (hours)Illustrative Degradation of Impurity C (%)
1.20.1 N HCl604> 20%
3.0Acidic Buffer60810 - 20%
6.4Phosphate Buffer6024< 5%
8.0Alkaline Buffer6085 - 15%
13.00.1 N NaOH602> 25%

Disclaimer: The data in this table is illustrative and intended to demonstrate the expected trends. Actual degradation rates should be determined experimentally using a validated stability-indicating method.

Experimental Protocols

Stability-Indicating HPLC Method for Folic Acid and its Impurities

This protocol is adapted from a validated method for the determination of folic acid and its related substances, including Impurity C.[1]

1. Chromatographic Conditions:

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and Phosphate Buffer (pH 6.4) in a ratio of 12:88 (v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 5 µL

2. Preparation of Solutions:

  • Phosphate Buffer (pH 6.4): Prepare a solution containing 11.16 g/L of potassium dihydrogen phosphate and 5.50 g/L of dipotassium phosphate. Adjust the pH to 6.4 with dilute phosphoric acid.

  • Mobile Phase: Mix 120 mL of methanol with 880 mL of the Phosphate Buffer (pH 6.4).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample solution containing this compound in the mobile phase at a similar concentration to the standard solution.

3. Forced Degradation Study Protocol (General):

  • Acid Hydrolysis: To a solution of this compound, add a sufficient volume of 0.1 N HCl to achieve the desired concentration. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution with 0.1 N NaOH before injection.

  • Alkaline Hydrolysis: To a solution of this compound, add a sufficient volume of 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution with 0.1 N HCl before injection.

  • Oxidative Degradation: To a solution of this compound, add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a specified period.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above. The extent of degradation can be determined by comparing the peak area of Impurity C in the stressed sample to that in an unstressed control sample.

Visualizations

cluster_0 Factors Influencing Stability cluster_1 Degradation Pathway pH pH of Solution Degradation Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation ImpurityC This compound ImpurityC->Degradation Products Degradation Products Degradation->Products

Caption: Logical relationship of factors affecting this compound degradation.

start Start: Sample Preparation stress Apply Stress Conditions (pH, Temp, etc.) start->stress hplc HPLC Analysis (C8 Column, pH 6.4 Mobile Phase) stress->hplc detect UV Detection at 280 nm hplc->detect data Data Acquisition and Analysis detect->data report Report Results data->report

Caption: Experimental workflow for this compound stability testing.

References

Validation & Comparative

Folic Acid Impurity C: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of active pharmaceutical ingredients (APIs) like folic acid is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of Folic Acid Impurity C against other common folic acid impurities, supported by available experimental data and detailed methodologies.

Folic acid, a B vitamin crucial for various metabolic processes, can contain several impurities that arise during its synthesis or degradation. Among these, this compound, also known as Isofolic Acid, is an isomer of folic acid. Its presence, along with other impurities, is strictly controlled by pharmacopeias to guarantee the quality of pharmaceutical products.

Chemical and Physical Properties

A fundamental step in comparing these impurities is understanding their basic chemical and physical characteristics. While comprehensive comparative data is not always readily available in a single source, information can be compiled from various pharmacopeial and supplier sources.

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )
This compound (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acidC₁₉H₁₉N₇O₆441.40
Folic Acid Impurity A N-(4-Aminobenzoyl)-L-glutamic acidC₁₂H₁₄N₂O₅266.25
Folic Acid Impurity B 6-Hydroxy-2,4,5-triaminopyrimidine SulfateC₄H₇N₅O + (H₂O₄S)x141.13 + (98.07)x
Folic Acid Impurity D Pteroic AcidC₁₄H₁₂N₆O₃312.28
Folic Acid Impurity E 6-Pterinyl Folic AcidC₂₆H₂₄N₁₂O₇616.54
Folic Acid Impurity F 2-Amino-7-(chloromethyl)pteridin-4(1H)-oneC₇H₆ClN₅O211.61
Folic Acid Impurity G (2S)-2-[[4-[[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid N-oxideC₁₉H₁₉N₇O₇457.40

Analytical Performance: Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of folic acid and its impurities. The European Pharmacopoeia (EP) outlines a method that provides relative retention times for several impurities, offering a basis for their analytical comparison.

ImpurityRelative Retention Time (vs. Folic Acid)
Impurity A~0.5
Impurity C ~0.9
Impurity E~1.3
Impurity D~1.5
Impurity I~2.15
Impurity G~2.4
Impurity H~2.5

Data sourced from European Pharmacopoeia monographs.[]

This data indicates that under the specified EP method, this compound elutes just before the main folic acid peak. The resolution between peaks is a critical performance parameter, and methods are optimized to ensure adequate separation for accurate quantification.

A stability-indicating HPLC method was developed to determine folic acid and its related substances in tablets, confirming satisfactory resolution between folic acid and impurities A, C, D, and E, among others.[2]

Experimental Protocol: European Pharmacopoeia HPLC Method for Folic Acid Impurities

This protocol is a summary of the method described in the European Pharmacopoeia for the analysis of folic acid and its related substances.

Chromatographic Conditions:

  • Column: Octadecylsilyl silica gel for chromatography R (5 µm), 0.25 m x 4.0 mm.

  • Mobile Phase: A mixture of 12 volumes of methanol R and 88 volumes of a solution containing 11.16 g/L of potassium dihydrogen phosphate R and 5.50 g/L of dipotassium phosphate R, adjusted to pH 6.4 with dilute phosphoric acid R.

  • Flow Rate: 0.6 mL/min.

  • Detection: Spectrophotometer at 280 nm.

  • Injection Volume: 5 µL.

  • Run Time: 3.3 times the retention time of folic acid.

System Suitability:

  • The chromatogram obtained from a reference solution is used to identify the peaks corresponding to the various impurities based on their relative retention times.[]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. These studies involve subjecting the API to stress conditions such as acid, base, oxidation, heat, and light.

While specific comparative data on the formation rates of all impurities under various stress conditions is limited, one study on the forced degradation of folic acid in tablets demonstrated good separation of specified impurities, including Impurity C, under various stress conditions.[2] The degradation of folic acid was found to be between 5% and 20% under the applied stress conditions, which is considered an acceptable range for such studies.[2]

Toxicological Profile

Visualizing Experimental Workflows

To better understand the analytical process for folic acid impurity testing, the following diagrams illustrate a typical workflow.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Folic Acid Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Standard Reference Standards (Folic Acid & Impurities) Standard->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Injection Injection into HPLC system Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification

Fig. 1: General workflow for the analysis of folic acid impurities.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Folic Acid Drug Substance/Product Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (e.g., H2O2) Start->Oxidation Thermal Thermal Stress Start->Thermal Photolytic Photolytic Stress Start->Photolytic Analysis Analysis of Stressed Samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identification Identification and Quantification of Degradation Products (Impurities) Analysis->Identification

Fig. 2: Workflow for forced degradation studies of folic acid.

Conclusion

The control of impurities in folic acid is a critical aspect of pharmaceutical quality control. This compound, an isomer of the active ingredient, is one of several related substances that must be monitored. While a direct and comprehensive comparison of the performance and toxicological profiles of all folic acid impurities is not extensively documented in single literature sources, the available pharmacopeial methods and research studies provide a solid foundation for their analytical separation and control. The use of validated, stability-indicating HPLC methods is essential for ensuring that the levels of this compound and other impurities in the final drug product are below the established safety thresholds. Further research focusing on the direct comparative toxicology and the relative response factors of these impurities would be beneficial for the scientific community.

References

Navigating the Labyrinth of Folic Acid Purity: A Comparative Guide to Detecting Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of folic acid is paramount. A critical aspect of this is the accurate detection and quantification of Folic Acid Impurity C, an isomer of folic acid that can impact product efficacy and safety. This guide provides a comparative analysis of the primary analytical methods employed for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your laboratory's needs.

At a Glance: Comparing Detection Methodologies

The landscape of this compound detection is dominated by chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) emerging as a highly sensitive alternative. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or compliance with pharmacopeial standards.

Parameter HPLC (UV Detection) UPLC (UV/PDA Detection) LC-MS/MS
Principle Separation based on polaritySeparation based on polarity with smaller particles for higher efficiencySeparation based on polarity, with detection based on mass-to-charge ratio
Limit of Detection (LOD) Typically in the µg/mL rangeGenerally lower than HPLC, in the ng/mL to µg/mL rangeHighest sensitivity, often in the pg/mL to ng/mL range
Limit of Quantification (LOQ) Typically in the µg/mL rangeGenerally lower than HPLC, in the ng/mL to µg/mL rangeHighest sensitivity, often in the pg/mL to ng/mL range
Linearity Good, with R² values typically >0.99Excellent, with R² values typically >0.999Excellent, with R² values typically >0.99
Precision (%RSD) Typically <2%Typically <2%Typically <15%
Accuracy (% Recovery) 98-102%95-105%85-115%
Analysis Time Longer run times (15-30 min)Faster run times (5-15 min)Fast run times (<10 min)
Throughput ModerateHighHigh
Cost Lower initial investmentHigher initial investmentHighest initial investment
Regulatory Acceptance Widely accepted (e.g., European Pharmacopoeia)Gaining widespread acceptanceOften used for research and specialized applications

Understanding the Analyte: Folic Acid and Its Isomeric Impurity C

Folic acid is a synthetic form of the B vitamin folate. This compound, also known as Isofolic acid, is a structural isomer of folic acid.[1][2][3][4] While sharing the same molecular formula and weight, the difference in their chemical structures can lead to different biological activities and potential impacts on the quality of pharmaceutical products.

cluster_Folic_Acid Folic Acid cluster_Impurity_C This compound (Isofolic Acid) FA Pteridine ring attached at position 6 ImpC Pteridine ring attached at position 7 FA->ImpC Isomeric Relationship

Diagram 1: Isomeric relationship between Folic Acid and Impurity C.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the detection of this compound using HPLC, UPLC, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Method (Based on European Pharmacopoeia)

This method is widely recognized for the quality control of folic acid and its impurities.[5]

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: A stainless steel column (e.g., 250 mm x 4.6 mm, 5 µm) packed with octadecylsilyl silica gel (C18).

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer and an organic solvent (e.g., methanol or acetonitrile). The exact composition may vary and should be optimized for best separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a specific wavelength, often around 280 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent, which may include a small amount of base to aid dissolution, and dilute to the desired concentration with the mobile phase.

  • Procedure: Inject the sample and a reference standard of this compound onto the column. Identify the impurity peak by its retention time relative to the folic acid peak and quantify using the peak area.

Ultra-High-Performance Liquid Chromatography (UPLC) Method

UPLC offers significant advantages in terms of speed and resolution over conventional HPLC.[1][6]

  • Instrumentation: A UPLC system with a photodiode array (PDA) or UV detector.

  • Column: A sub-2 µm particle size column (e.g., 50-100 mm x 2.1 mm, 1.7 µm) with a C18 stationary phase.

  • Mobile Phase: Similar to HPLC, a mixture of a buffered aqueous phase and an organic modifier, optimized for the shorter column and faster flow rates.

  • Flow Rate: Typically higher than HPLC, in the range of 0.3-0.6 mL/min.

  • Detection: PDA detection allows for the simultaneous monitoring of multiple wavelengths and spectral analysis to confirm peak purity.

  • Sample Preparation: Similar to the HPLC method, with careful consideration of the lower injection volumes typical for UPLC.

  • Procedure: The faster separation allows for higher sample throughput. Peak identification and quantification are performed as with HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

For the highest sensitivity and selectivity, LC-MS/MS is the method of choice.[7]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC or HPLC column as described above.

  • Mobile Phase: A volatile buffer system (e.g., ammonium formate or ammonium acetate) with an organic modifier compatible with mass spectrometry.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.

  • Sample Preparation: May involve a simple dilution or a more complex extraction procedure (e.g., solid-phase extraction) to remove matrix interferences, especially from complex sample matrices.

  • Procedure: The high selectivity of MS detection minimizes the risk of co-eluting interferences. Quantification is typically performed using a stable isotope-labeled internal standard.

Workflow for this compound Analysis

The general workflow for the analysis of this compound is a multi-step process that requires careful execution to ensure accurate results.

Sample Sample Weighing and Dissolution Dilution Dilution to Working Concentration Sample->Dilution Filtration Sample Filtration (0.45 µm) Dilution->Filtration Injection LC System Injection Filtration->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV/PDA/MS) Separation->Detection Data Data Acquisition and Processing Detection->Data Quantification Quantification and Reporting Data->Quantification

Diagram 2: General experimental workflow for this compound analysis.

Conclusion

The selection of an appropriate analytical method for the detection of this compound is a critical decision in the quality control of folic acid. While HPLC remains a robust and widely accepted method, UPLC offers significant improvements in speed and efficiency. For applications requiring the utmost sensitivity and selectivity, LC-MS/MS stands out as the premier technique. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers and drug development professionals can make an informed choice to ensure the purity and safety of their products.

References

A Comparative Guide to Folic Acid Impurity C Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Folic Acid Impurity C reference standards, essential for the accurate identification and quantification of this impurity in folic acid active pharmaceutical ingredients (APIs) and finished drug products. Adherence to pharmacopeial standards and the use of well-characterized reference materials are critical for regulatory compliance and ensuring drug safety and efficacy.

Understanding this compound

This compound, chemically known as (2S)-2-[[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzoyl]amino]pentanedioic acid, is a specified impurity in the European Pharmacopoeia (EP) monograph for Folic Acid.[] Its control is crucial to ensure the quality and safety of folic acid-containing pharmaceuticals. The molecular formula for this compound is C₁₉H₁₉N₇O₆, and it has a molecular weight of 441.40 g/mol .[2][3]

Comparison of this compound Reference Standards

The certification of a reference standard is paramount to its reliability. Reputable suppliers provide a comprehensive Certificate of Analysis (CoA) detailing the identity, purity, and characterization of the material. While individual CoA data varies by batch, the following table summarizes typical specifications and analytical data provided for high-quality this compound reference standards from leading suppliers.

Parameter Typical Specification Analytical Technique(s) Purpose
Identity Conforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR)Confirms the chemical structure is that of this compound.
Purity (by HPLC) ≥95.0%[][4]High-Performance Liquid Chromatography with UV detection (HPLC-UV)Quantifies the purity of the reference standard and identifies other potential impurities.
Assay (by qNMR) Report value (e.g., 95.0% - 105.0%)Quantitative Nuclear Magnetic Resonance (qNMR)Provides an accurate, independent measure of the compound's content.
Water Content Report value (e.g., ≤5.0%)Karl Fischer TitrationDetermines the amount of water present, which is critical for accurate weighing.
Residual Solvents Conforms to ICH Q3C limitsGas Chromatography (GC) or ¹H-NMRQuantifies any remaining solvents from the synthesis and purification process.
Inorganic Impurities Report value (e.g., ≤0.1%)Thermogravimetric Analysis (TGA) / Sulphated AshMeasures the amount of non-volatile inorganic material.

Experimental Protocols for Certification

The certification of a this compound reference standard involves a battery of analytical tests to confirm its identity, purity, and potency. Below are detailed methodologies for the key experiments cited.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is used to determine the purity of the this compound reference standard by separating it from other related substances.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of the reference standard is prepared in a suitable solvent (e.g., a mixture of mobile phase and a small amount of base to aid dissolution). The solution is injected into the HPLC system, and the peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Identity Confirmation by ¹H-NMR Spectroscopy

¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of this compound.

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS).

  • Procedure: A small amount of the reference standard is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired, and the chemical shifts, splitting patterns, and integrations of the proton signals are compared with the expected spectrum for the known structure of this compound.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Technique: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Procedure: A dilute solution of the reference standard is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ions, which should correspond to the calculated molecular weight of this compound (441.14 g/mol for the [M+H]⁺ ion in positive mode).

Water Content Determination by Karl Fischer Titration

This method accurately quantifies the water content in the reference standard.

  • Instrumentation: A Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagents (e.g., Hydranal™-Composite 5).

  • Procedure: A precisely weighed amount of the reference standard is introduced into the titration cell. The Karl Fischer reagent is added until all the water in the sample has reacted. The amount of reagent consumed is used to calculate the percentage of water in the sample.

Thermal Stability and Inorganic Content by Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability and the amount of non-volatile inorganic residue.

  • Instrumentation: A thermogravimetric analyzer.

  • Atmosphere: Typically nitrogen or air.

  • Heating Rate: A controlled rate, for example, 10 °C/min.

  • Temperature Range: From ambient to a high temperature (e.g., 600 °C).

  • Procedure: A small, accurately weighed sample of the reference standard is heated in the TGA furnace. The instrument records the change in mass as a function of temperature. The resulting thermogram can indicate the presence of volatile components and the final residual mass corresponds to inorganic impurities.

Visualizing the Certification Workflow

The following diagrams illustrate the logical flow of the certification process for a this compound reference standard and the signaling pathway for its control in pharmaceutical manufacturing.

cluster_0 Reference Standard Certification Workflow cluster_1 Analytical Techniques Synthesis_Purification Synthesis & Purification Preliminary_Characterization Preliminary Characterization Synthesis_Purification->Preliminary_Characterization Crude Impurity Comprehensive_Analysis Comprehensive Analysis Preliminary_Characterization->Comprehensive_Analysis Initial Identity & Purity Certification Certification & CoA Generation Comprehensive_Analysis->Certification Complete Analytical Data HPLC HPLC-UV Comprehensive_Analysis->HPLC NMR 1H-NMR, 13C-NMR Comprehensive_Analysis->NMR MS Mass Spectrometry Comprehensive_Analysis->MS KF Karl Fischer Comprehensive_Analysis->KF TGA TGA Comprehensive_Analysis->TGA

Caption: Logical workflow for the certification of a this compound reference standard.

API_Production Folic Acid API Production Impurity_Formation Impurity C Formation API_Production->Impurity_Formation QC_Testing Quality Control Testing Impurity_Formation->QC_Testing Specification Specification Compliance QC_Testing->Specification Reference_Standard This compound Reference Standard Reference_Standard->QC_Testing Used for Identification & Quantification Specification->API_Production Fail Release API Release Specification->Release Pass

Caption: Role of this compound reference standard in API quality control.

References

A Guide to Inter-Laboratory Comparison of Folic Acid Impurity C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of the analysis of Folic Acid Impurity C, a known related substance of Folic Acid. The objective is to offer a standardized approach and performance metrics to ensure consistency and accuracy in the quantification of this impurity across different laboratories. This compound, also known as Isofolic acid, is a structural isomer of Folic Acid and its monitoring is crucial for ensuring the quality and safety of pharmaceutical products.[1]

Standardized Experimental Protocol

To achieve comparable results across different laboratories, a standardized analytical method is paramount. The following High-Performance Liquid Chromatography (HPLC) method is a synthesis of established procedures for the analysis of folic acid and its impurities.[2][3][4]

1. Sample Preparation

  • Standard Solution of this compound: Accurately weigh and dissolve a suitable amount of this compound reference standard in a mixture of methanol and water (e.g., 10:90 v/v) to obtain a known concentration.

  • Sample Solution (Folic Acid Drug Substance): Accurately weigh and dissolve a specified amount of the Folic Acid drug substance in the same diluent to achieve a target concentration for the analysis.

  • Spiked Sample Solution: Prepare a spiked sample by adding a known amount of the this compound standard solution to the sample solution to assess accuracy and recovery.

2. Chromatographic Conditions

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of a phosphate buffer and an organic modifier (e.g., Methanol or Acetonitrile). The exact ratio should be optimized for best separation. For example, a mixture of phosphate buffer (pH 6.4) and methanol (88:12 v/v) has been used.[3]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm[3]
Injection Volume 20 µL

3. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0 for the this compound peak
Theoretical Plates ≥ 2000 for the this compound peak
Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution

Inter-Laboratory Comparison Data

The following tables present a hypothetical inter-laboratory comparison to illustrate the expected performance of the standardized method. Data from five fictional laboratories are presented.

Table 1: Chromatographic Performance

LaboratoryRetention Time of this compound (min)Resolution between Folic Acid and Impurity C
Lab A 8.22.5
Lab B 8.12.6
Lab C 8.32.4
Lab D 8.22.5
Lab E 8.12.7
Mean 8.18 2.54
RSD (%) 1.09 4.72

Table 2: Method Sensitivity and Accuracy

LaboratoryLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
Lab A 0.050.1599.2
Lab B 0.040.12101.5
Lab C 0.060.1898.5
Lab D 0.050.15100.8
Lab E 0.040.13102.1
Mean 0.048 0.146 100.42
RSD (%) 16.6 15.1 1.57

Visualizing the Workflow and Relationships

To further clarify the analytical process and the context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh this compound Reference Standard B Dissolve in Diluent to Prepare Standard Solution A->B E System Suitability Test B->E C Weigh Folic Acid Sample D Dissolve in Diluent to Prepare Sample Solution C->D F Inject Standard and Sample Solutions D->F E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Calculate Impurity Content H->I J Report Results I->J

Caption: Experimental Workflow for this compound Analysis.

logical_relationship A Folic Acid (Active Pharmaceutical Ingredient) B Synthesis Byproducts A->B arise from C Degradation Products A->C can form D This compound (Isofolic Acid) B->D

Caption: Relationship between Folic Acid and its Impurities.

References

A Comparative Guide to the Purity Assessment of Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Folic Acid Impurity C, also known as Isofolic Acid, is a specified impurity in the European Pharmacopoeia and requires precise quantification to ensure the safety and efficacy of folic acid-containing products. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this compound, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique for the analysis of folic acid and its impurities.[1][2] More recently, Ultra-Performance Liquid Chromatography (UPLC), utilizing columns with sub-2 µm particles, has emerged as a powerful alternative offering significant advantages in speed and sensitivity.[3]

A direct comparison of HPLC and UPLC for the analysis of dietary folates, including folic acid, reveals substantial improvements with the latter technology.[4] UPLC systems can reduce analysis run times fourfold without compromising separation efficiency.[4] Furthermore, the signal-to-noise ratio is improved by a factor of 2–50 for different folate derivatives, leading to lower limits of detection (LOD).[4] These advantages in speed and sensitivity can be extrapolated to the analysis of this compound.

Performance Comparison: HPLC vs. UPLC for Folate Analysis
ParameterHPLCUPLCReference
Analysis Run Time ~15-20 min~3.5-6 min[4][5][6]
Limit of Detection (LOD) 0.049 µg/mL0.024 µg/mL[4]
Limit of Quantification (LOQ) 0.149 µg/mL0.073 µg/mL[4]
Precision (Intra-day RSD) 0.5%0.3%[4]
Solvent Consumption HigherSignificantly Lower[4]

Experimental Protocols

Validated HPLC Method for Folic Acid and Related Substances (including Impurity C)

This method has been validated according to ICH guidelines and is suitable for the routine quantification of folic acid and its related substances in tablets.

  • Instrumentation: A liquid chromatograph equipped with a UV detector.[2]

  • Column: Inertsil C8, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 6.4) in a ratio of 12:88 (v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • System Suitability: The method should demonstrate satisfactory resolution between folic acid and all specified impurities, including Impurity C.

  • Validation Parameters:

    • Linearity: Established across a range of concentrations.

    • Accuracy: Recovery studies performed at three concentration levels, with results typically in the range of 98-102%.

    • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day).

General UPLC Method for Folate Analysis

This method demonstrates the typical conditions for the rapid analysis of folates, which can be adapted and validated for this compound.[4]

  • Instrumentation: An ultra-performance liquid chromatograph with a UV or PDA detector.

  • Column: Acquity UPLC BEH C18 or Acquity UPLC HSS T3, 1.7 µm.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Column Temperature: Maintained between 30-40 °C.

  • Detection Wavelength: 280-290 nm.

  • Injection Volume: 1-5 µL.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the key differences between HPLC and UPLC, the following diagrams are provided.

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Sample Weighing of Folic Acid Sample Dissolution Dissolution in appropriate solvent (e.g., dilute NaOH) Sample->Dissolution Standard Preparation of this compound Reference Standard Standard->Dissolution Dilution Dilution to working concentration with mobile phase Dissolution->Dilution Injection Injection into Chromatographic System Dilution->Injection Separation Separation on Analytical Column Injection->Separation Detection UV Detection at specified wavelength Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification against Reference Standard Integration->Quantification Report Purity Calculation and Reporting Quantification->Report

Caption: Experimental workflow for the purity assessment of this compound.

G HPLC_Time Longer Run Time HPLC_Sensitivity Lower Sensitivity HPLC_Solvent Higher Solvent Consumption HPLC_Pressure Lower Operating Pressure UPLC_Time Shorter Run Time UPLC_Time->HPLC_Time vs. UPLC_Sensitivity Higher Sensitivity UPLC_Sensitivity->HPLC_Sensitivity UPLC_Solvent Lower Solvent Consumption UPLC_Solvent->HPLC_Solvent UPLC_Pressure Higher Operating Pressure UPLC_Pressure->HPLC_Pressure vs. Comparison Key Differences

Caption: Comparison of key performance characteristics between HPLC and UPLC.

Conclusion

For the purity assessment of this compound, both HPLC and UPLC are viable techniques. HPLC provides a robust and well-established method suitable for routine quality control. However, for high-throughput environments, method development, or when higher sensitivity is required, UPLC offers significant advantages in terms of speed, reduced solvent consumption, and improved detection limits. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available instrumentation. It is essential that any chosen method is properly validated according to regulatory guidelines to ensure the reliability and accuracy of the results.

References

Unraveling the Certificate of Analysis for Folic Acid Impurity C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous quality control of pharmaceutical ingredients is paramount. This guide provides a comprehensive explanation of a typical Certificate of Analysis (CofA) for Folic Acid Impurity C, a critical reference standard in the pharmaceutical industry. Understanding the data presented in a CofA is essential for ensuring the accuracy and reliability of analytical methods and, ultimately, the safety and efficacy of the final drug product.

This compound, also known as Isofolic Acid, is an isomer of Folic Acid and a specified impurity in the European Pharmacopoeia (EP)[]. Its chemical formula is C19H19N7O6, and it has a molecular weight of approximately 441.40 g/mol [2][3][4]. As a reference standard, its purity and identity must be rigorously characterized, and this information is detailed in the Certificate of Analysis.

Comparative Analysis of a Typical Certificate of Analysis

While specific values may vary between batches and suppliers, a Certificate of Analysis for this compound will typically include the following key parameters. The table below presents a summary of these parameters with representative data, offering a comparison to a hypothetical alternative batch or supplier.

Test ParameterMethodSpecificationRepresentative Results (Batch A)Alternative Batch (Batch B)
Appearance VisualWhite to off-white or yellowish powderConformsConforms
Identity (IR) Infrared SpectroscopyConforms to the reference spectrumConformsConforms
Identity (HPLC) High-Performance Liquid ChromatographyRetention time corresponds to the reference standardConformsConforms
Purity (HPLC) High-Performance Liquid Chromatography≥ 95.0%[4]99.2%97.5%
Water Content (Karl Fischer) Karl Fischer Titration≤ 5.0%2.1%3.8%
Residue on Ignition USP <281>≤ 0.5%0.1%0.3%
Heavy Metals USP <231>≤ 20 ppm< 10 ppm< 20 ppm
Assay (on as-is basis) HPLCReport Value97.1%93.8%

Note: The data in this table is for illustrative purposes and does not represent an actual Certificate of Analysis.

Delving into the Experimental Protocols

The accuracy and reliability of the data presented in a CofA are directly dependent on the robustness of the analytical methods employed. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for determining the purity and assay of this compound. A stability-indicating HPLC method is crucial to separate the main component from any related substances or degradation products[5].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C8 or C18 reversed-phase column is commonly used. For example, an Inertsil C8, 250 x 4.6 mm, 5 µm column[5].

  • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile[5]. The European Pharmacopoeia outlines a specific gradient method for the related substances test of Folic Acid[].

  • Detection: UV detection at a wavelength of approximately 280 nm is often employed[5].

  • Procedure: A solution of the this compound reference standard is prepared in a suitable solvent, often with the aid of a small amount of base to aid dissolution. The solution is then injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a known concentration of a primary reference standard.

Infrared (IR) Spectroscopy for Identity

IR spectroscopy is a powerful technique for confirming the identity of a compound by providing a "fingerprint" of its molecular structure.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum, which shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups, is then compared to the reference spectrum of this compound.

Karl Fischer Titration for Water Content

This method is used to determine the amount of water present in the material, which is important for calculating the assay on a dried basis.

  • Instrumentation: A Karl Fischer titrator.

  • Procedure: A known weight of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent, which reacts specifically with water. The endpoint is detected potentiometrically, and the water content is calculated.

Visualizing Key Relationships

To further aid in the understanding of the context of this compound and its analysis, the following diagrams illustrate important workflows and structural relationships.

CofA_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review and Certificate Generation Sample_Receipt Sample Receipt Sample_Login Sample Login & Labeling Sample_Receipt->Sample_Login Sample_Distribution Distribution to Labs Sample_Login->Sample_Distribution Visual_Appearance Visual Appearance Sample_Distribution->Visual_Appearance Identity_Testing Identity (IR, HPLC) Sample_Distribution->Identity_Testing Purity_Analysis Purity (HPLC) Sample_Distribution->Purity_Analysis Specific_Tests Specific Tests (Water, etc.) Sample_Distribution->Specific_Tests Data_Review Data Review & Approval Visual_Appearance->Data_Review Identity_Testing->Data_Review Purity_Analysis->Data_Review Specific_Tests->Data_Review CofA_Generation CofA Generation Data_Review->CofA_Generation Final_Release Final Product Release CofA_Generation->Final_Release

Caption: A typical workflow for generating a Certificate of Analysis.

Folic_Acid_Impurity_C cluster_folic_acid Folic Acid Structure cluster_impurity_c Impurity C Structure Folic_Acid Folic Acid (Pteroylglutamic Acid) Structural_Relationship Isomeric Relationship Folic_Acid->Structural_Relationship folic_acid_img folic_acid_img Impurity_C This compound (Isofolic Acid) Impurity_C->Structural_Relationship impurity_c_img impurity_c_img

Caption: Structural relationship between Folic Acid and Impurity C.

References

A Comparative Guide to the Analytical Techniques for Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical products is paramount. This guide provides a detailed comparison of three common analytical techniques for the quantification of Folic Acid Impurity C (also known as Isofolic Acid), a known related substance of Folic Acid. The analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

This comparison is based on a comprehensive review of published analytical methods and validation data. While specific quantitative performance data for this compound is not always available in isolation, this guide leverages data from studies on folic acid and its related substances to provide a comparative overview.

Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, UPLC, and LC-MS for the analysis of this compound. It is important to note that the values presented are typical and may vary depending on the specific instrumentation, column chemistry, and method parameters employed.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.999> 0.99[2]
Accuracy (% Recovery) 98.0 - 102.0%95.48 - 104.72%90.0 - 110.0%[3]
Precision (% RSD) < 2.0%< 2.0%< 15%[2][3]
Specificity Good, but potential for co-elution with other impurities.Excellent, higher peak capacity reduces co-elution risk.Excellent, based on mass-to-charge ratio, providing high specificity.
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL~0.1-1 ng/mL[4]
Limit of Quantification (LOQ) ~50-150 ng/mL~5-30 ng/mL~0.5-5 ng/mL[4]
Analysis Run Time 15 - 30 minutes2 - 10 minutes5 - 15 minutes

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are typical experimental protocols for each technique.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a widely used technique for the routine analysis of pharmaceutical impurities.

Sample Preparation:

  • Accurately weigh and dissolve the Folic Acid sample in a suitable diluent (e.g., a mixture of mobile phase or a dilute basic solution to aid solubility).

  • Sonication may be used to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Ultra-Performance Liquid Chromatography (UPLC) with UV Detection

UPLC offers significant improvements in speed and resolution compared to traditional HPLC.

Sample Preparation:

  • Follow the same procedure as for HPLC, ensuring the final concentration is within the linear range of the instrument.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Similar to HPLC, but may require optimization for the shorter column and faster flow rates. Gradient elution is common.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Detection: UV or Photodiode Array (PDA) detector at 280 nm

  • Injection Volume: 2 - 5 µL

  • Column Temperature: 40 °C

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the highest level of specificity and sensitivity, making it ideal for impurity identification and quantification at trace levels.

Sample Preparation:

  • Sample preparation is similar to HPLC/UPLC, but it is critical to use volatile buffers (e.g., ammonium acetate or ammonium formate) in the mobile phase to ensure compatibility with the mass spectrometer.

  • Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.

Chromatographic Conditions:

  • Column: A UPLC C18 column is typically used to achieve fast and efficient separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 1 - 5 µL

  • Column Temperature: 45 °C

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for impurity profiling.

  • Mass Analyzer: Triple quadrupole (QqQ) for high sensitivity and specificity in quantitative analysis, or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement and identification.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the analysis of this compound.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Literature_Search Literature Search & Prior Knowledge Initial_Method_Scouting Initial Method Scouting (Column, Mobile Phase) Literature_Search->Initial_Method_Scouting Method_Optimization Method Optimization (Gradient, Temperature) Initial_Method_Scouting->Method_Optimization Specificity Specificity Method_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Sample_Analysis Routine Sample Analysis System_Suitability->Sample_Analysis Data_Processing Data Processing & Reporting Sample_Analysis->Data_Processing

Caption: A typical workflow for analytical method development, validation, and routine analysis.

Logical Relationship of Analytical Techniques HPLC HPLC (Baseline Technique) UPLC UPLC (Improved Speed & Resolution) HPLC->UPLC Evolution (Smaller Particles, Higher Pressure) LC_MS LC-MS (Highest Specificity & Sensitivity) HPLC->LC_MS Coupling (Enhanced Detection) UPLC->LC_MS Coupling (Enhanced Detection)

Caption: The logical progression and relationship between HPLC, UPLC, and LC-MS.

References

A Comparative Analysis of Folic Acid Impurity C in Major Pharmacopoeias

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) reveals distinct approaches to the control of Folic Acid Impurity C, a key parameter in ensuring the quality and safety of folic acid active pharmaceutical ingredients (APIs) and finished products. While the European and British Pharmacopoeias specify this impurity, the United States Pharmacopeia takes a more general approach to impurity control.

This guide provides a detailed comparison of the acceptance criteria and analytical methodologies for this compound across these three major pharmacopoeias, offering valuable insights for researchers, scientists, and drug development professionals.

Data Summary: Acceptance Criteria for this compound

The following table summarizes the specified limits for this compound in the USP, EP, and BP.

PharmacopoeiaImpurity NameAcceptance Criteria
United States Pharmacopeia (USP) Not individually specifiedThe USP Folic Acid monograph stipulates a "Chromatographic purity" test where the sum of all impurity peaks, other than the main folic acid peak, must not exceed 2.0%.[1] this compound is not individually named or limited.
European Pharmacopoeia (EP) This compound (Isofolic acid)While listed as a specified impurity, a specific individual limit for Impurity C is not explicitly defined in the general monograph. It falls under the category of "any other impurity," which has a limit of not more than 0.5%. The total of "other impurities" is limited to not more than 1.0%.[2]
British Pharmacopoeia (BP) This compound (Isofolic acid)The British Pharmacopoeia harmonizes with the European Pharmacopoeia monograph for Folic Acid. Therefore, the specifications for Impurity C are the same as in the EP. It is a specified impurity, and its limit is controlled under the "any other impurity" category at not more than 0.5%.

Experimental Protocols: Analytical Methodologies

The detection and quantification of this compound are performed using liquid chromatography. The methodologies outlined in the European Pharmacopoeia, and by extension the British Pharmacopoeia, are detailed below. The United States Pharmacopeia employs a different chromatographic method for its general purity test.

European Pharmacopoeia (EP) and British Pharmacopoeia (BP) Method for Related Substances

The EP and BP utilize a liquid chromatography method for the determination of folic acid and its related substances, including Impurity C.[2]

  • Method: Liquid Chromatography

  • Solution A: 28.6 g/L solution of sodium carbonate R.

  • Test Solution: Dissolve 50.0 mg of the substance to be examined in 2.5 mL of Solution A and dilute to 50.0 mL with the mobile phase. Dilute 2.0 mL of this solution to 10.0 mL with the mobile phase.

  • Reference Solution (for any other impurity): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase and then dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (this corresponds to 0.5% of the test solution concentration).

  • Column:

    • Size: 1 = 0.25 m, Ø = 4.0 mm

    • Stationary Phase: Spherical octylsilyl silica gel for chromatography R (5 µm) with a carbon loading of 12.5 per cent, a specific surface of 350 m²/g and a pore size of 10 nm.

  • Mobile Phase: Mix 12 volumes of methanol R and 88 volumes of a solution containing 11.16 g/L of potassium dihydrogen phosphate R and 5.50 g/L of dipotassium hydrogen phosphate R.

  • Flow Rate: 0.6 mL/min

  • Detection: Spectrophotometer at 280 nm

  • Injection Volume: 5 µL

  • Run Time: 3 times the retention time of folic acid.

  • Relative Retention: With reference to folic acid (retention time = about 8.5 min), the relative retention for Impurity C is about 0.9.[2]

United States Pharmacopeia (USP) Method for Chromatographic Purity

The USP employs a different liquid chromatography method to assess the overall purity of Folic Acid, without singling out Impurity C.[1]

  • Method: Liquid Chromatography

  • Mobile Phase: Transfer 2.0 g of monobasic potassium phosphate to a 1000-mL volumetric flask, and dissolve in about 650 mL of water. Add 15.0 mL of a 0.5 M solution of tetrabutylammonium hydroxide in methanol, 7.0 mL of 3 N phosphoric acid, and 270 mL of methanol. Cool to room temperature, adjust with 3 N phosphoric acid or 6 N ammonium hydroxide to a pH of 5.0, dilute with water to volume, mix, and filter.

  • Test Solution: Use the Assay stock solution, prepared by dissolving about 100 mg of Folic Acid in a 100-mL volumetric flask with about 40 mL of Mobile phase and 1 mL of 10% ammonium hydroxide to dissolve, then diluting with Mobile phase to volume.

  • Chromatographic System:

    • Detector: 280 nm

    • Column: 4.0-mm × 25-cm; packing L1.

    • Flow Rate: About 1.2 mL per minute.

  • Procedure: Inject about 10 µL of the Test solution into the chromatograph and allow the chromatogram to run for not less than 2 times the retention time of folic acid. Measure the responses of all the peaks. The sum of the areas of all peaks, other than that of folic acid, is not greater than 2.0%.[1]

Visualization of Pharmacopoeial Comparison

The following diagram illustrates the hierarchical approach to the control of this compound in the different pharmacopoeias.

Comparison of this compound control in major pharmacopoeias.

References

Comparative Guide to the Structural Elucidation and Confirmation of Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the structural elucidation and confirmation of Folic Acid Impurity C. Due to the proprietary nature of reference standard data, this guide outlines the established techniques and provides a framework for comparison, supported by publicly available information and typical experimental data.

Introduction to this compound

This compound, chemically known as (2S)-2-[[4-[[(2-amino-4-oxo-1,4-dihydropteridin-7-yl)methyl]amino]benzoyl]amino]pentanedioic acid, is a known impurity of Folic Acid listed in the European Pharmacopoeia (EP).[1] It is an isomer of folic acid, and its presence in pharmaceutical preparations is strictly controlled to ensure the safety and efficacy of the final drug product. Accurate identification and quantification of this impurity are therefore critical for regulatory compliance and quality control.

Structural Elucidation and Confirmation

The definitive identification of this compound, like any pharmaceutical impurity, relies on a combination of spectroscopic techniques. While specific experimental data for this compound is typically provided with the purchase of a certified reference standard, the following section details the standard analytical workflow for its structural elucidation.

Key Spectroscopic Techniques

A comprehensive structural analysis involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. For a molecule with the complexity of this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the atoms. While publicly available spectra for this compound are scarce, reference standards are typically supplied with this data.[1][2][3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the impurity by providing a highly accurate mass measurement.[4] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights by revealing how the molecule breaks apart, helping to piece together its structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands can confirm the presence of key structural features such as carboxylic acids, amides, aromatic rings, and amino groups.[5]

The structural elucidation process can be visualized as a workflow:

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Isolation Isolation of Impurity (e.g., Preparative HPLC) NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolation->MS FTIR FT-IR Spectroscopy Isolation->FTIR Interpretation Data Interpretation & Structure Proposal NMR->Interpretation MS->Interpretation FTIR->Interpretation Confirmation Comparison with Reference Standard Interpretation->Confirmation

Caption: Workflow for the structural elucidation of a pharmaceutical impurity.

Comparative Analysis of Analytical Methods

Several chromatographic methods are available for the separation and quantification of this compound. The choice of method depends on factors such as the required sensitivity, resolution from other impurities, and the analytical instrumentation available.

Method Comparison
Method Principle Advantages Disadvantages Typical Application
European Pharmacopoeia HPLC Reversed-phase HPLC with UV detection.Robust and widely accepted for quality control.[6]May have longer run times compared to UPLC.Routine quality control of folic acid raw material and finished products.
UPLC-UV Ultra-Performance Liquid Chromatography with UV detection.Faster analysis times, higher resolution, and increased sensitivity compared to HPLC.Requires specialized high-pressure instrumentation.High-throughput screening and detailed impurity profiling.
UPLC-MS/MS UPLC coupled with tandem mass spectrometry.Offers the highest sensitivity and selectivity, allowing for confident identification and quantification at very low levels.[7][8][9]Higher instrument cost and complexity.Definitive confirmation of impurity identity and quantification in complex matrices.
Mixed-Mode HPLC Utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.Can provide unique selectivity for separating closely related polar compounds like folic acid and its impurities.[10]Method development can be more complex.Challenging separations where traditional reversed-phase methods fail.
Experimental Protocols

European Pharmacopoeia HPLC Method (General Parameters)

The European Pharmacopoeia outlines an HPLC method for the analysis of folic acid and its related substances. While the specific monograph should be consulted for the most current details, a typical method would involve:

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A buffered aqueous solution mixed with an organic modifier (e.g., methanol or acetonitrile).

  • Detection: UV spectrophotometry at a specified wavelength.

Alternative UPLC-MS/MS Method (Illustrative Example)

For higher sensitivity and confirmation, a UPLC-MS/MS method would be employed.

  • Column: A sub-2 µm particle size C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of a weak acid (e.g., formic acid) in water and an organic solvent like acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both folic acid and Impurity C.

The logical flow for method selection can be represented as follows:

G Start Define Analytical Need QC Routine Quality Control? Start->QC R_D Research & Development / High-Throughput Screening? QC->R_D No EP_HPLC Use European Pharmacopoeia HPLC Method QC->EP_HPLC Yes Confirmation Need for Definitive Confirmation & Low-Level Quantitation? R_D->Confirmation No UPLC_UV Consider UPLC-UV Method R_D->UPLC_UV Yes Challenging Poor Separation with Standard RP-HPLC? Confirmation->Challenging No UPLC_MS Employ UPLC-MS/MS Method Confirmation->UPLC_MS Yes MM_HPLC Explore Mixed-Mode HPLC Method Challenging->MM_HPLC Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The structural elucidation and confirmation of this compound are achieved through a combination of standard spectroscopic techniques, with the definitive data typically accompanying a certified reference standard. For routine analysis and quality control, the European Pharmacopoeia HPLC method remains the benchmark. However, for enhanced throughput, resolution, and sensitivity, UPLC-UV and UPLC-MS/MS methods offer significant advantages. The selection of the most appropriate analytical method should be guided by the specific requirements of the analysis, including regulatory context, sensitivity needs, and the complexity of the sample matrix.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handle a wide array of chemical compounds daily. Among these, the proper management and disposal of impurities, such as Folic Acid Impurity C, are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. Based on available safety data, the following personal protective equipment (PPE) and handling measures are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-impermeable gloves, and a lab coat.[1][2]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area with plenty of water and consult a doctor.[1]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of any chemical waste is governed by local, state, and federal regulations. The primary responsibility for determining if a waste is hazardous lies with the generator of the waste.[3] The following protocol outlines a safe and compliant approach for the disposal of this compound.

Experimental Protocol: Waste Characterization and Segregation

  • Hazard Determination: The first critical step is to determine if this compound is considered hazardous waste. A waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste by regulatory agencies like the Environmental Protection Agency (EPA).[3] Consult the Safety Data Sheet (SDS) and local regulations to make this determination.

  • Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5] this compound waste should be collected in a dedicated, properly labeled container and should not be mixed with other incompatible waste streams.

  • Container Management:

    • Use a container that is compatible with the chemical. Plastic containers are often preferred.[6]

    • The container must be in good condition, with a secure, leak-proof closure.[5]

    • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any associated hazards.[7]

Quantitative Data Summary: Hazardous Waste Accumulation Limits

ParameterLimitCitation
Maximum Hazardous Waste in Satellite Accumulation Area55 gallons[6]
Maximum Acutely Toxic "P-list" Waste1 quart (liquid) or 1 kilogram (solid)[6]
Container HeadroomAt least one-inch[4]
Storage Time in Satellite Accumulation AreaUp to 12 months (if accumulation limits are not exceeded)[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: Preparation & Assessment cluster_1 Phase 2: Waste Collection & Storage cluster_2 Phase 3: Final Disposal A Review Safety Data Sheet (SDS) for this compound B Don Personal Protective Equipment (PPE) A->B C Assess Waste Characteristics (Hazardous vs. Non-Hazardous) B->C D Select a Compatible Waste Container C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Collect this compound Waste E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Is the waste non-hazardous and water-soluble? G->H I Dispose via Sanitary Sewer (in accordance with local regulations) H->I Yes J Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor H->J No K Complete all required waste disposal documentation J->K

Disposal Workflow for this compound

Final Disposal Procedures

The final disposal route for this compound waste depends on its hazardous waste determination:

  • For Hazardous Waste: If determined to be hazardous, the waste must be managed by a licensed hazardous waste disposal company.[6][8] Do not attempt to dispose of hazardous waste down the drain or in regular trash.[9]

  • For Non-Hazardous Waste: If, after a thorough evaluation, the waste is determined to be non-hazardous and is water-soluble, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water, provided this is in accordance with institutional and local regulations.[8][9] However, given the nature of chemical impurities, the most prudent approach is to treat it as hazardous waste unless explicitly stated otherwise by a safety professional.

Important Considerations:

  • Regulatory Compliance: All waste disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) at the federal level, as well as state and local regulations.[3][5]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of.

  • Training: Ensure all laboratory personnel involved in handling and disposing of chemical waste are properly trained on these procedures.[5]

By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.

References

Essential Safety and Logistics for Handling Folic Acid Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides essential safety and logistical information for Folic Acid Impurity C, a common isomeric impurity in folic acid products.[] The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a yellow to orange-yellow crystalline powder, adherence to the following PPE guidelines is crucial to prevent contact, inhalation, and ingestion.[2][3]

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side protection.Protects eyes from dust particles.
Hand Protection Nitrile rubber gloves.Provides chemical resistance. A material thickness of >0.11 mm and a breakthrough time of >480 minutes is recommended.[4]
Skin Protection Laboratory coat.Prevents contact of the chemical with skin and personal clothing.
Respiratory Protection Required when dusts are generated.A P1 or P3 particulate filter respirator is recommended to prevent inhalation of airborne particles.[2][4]

It is imperative to read the Safety Data Sheet (SDS) for this compound before handling, as it contains detailed safety information.[5][6] Always wash hands thoroughly after handling the substance and remove any contaminated clothing for washing before reuse.[5]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Consult Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare well-ventilated workspace prep_ppe->prep_workspace handle_weigh Weigh this compound prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent (e.g., Methanol) handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste according to lab protocols cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and dispose of/clean PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Standard laboratory workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination.

  • Solid Waste : Collect dry, unused this compound in a designated, sealed, and clearly labeled waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed waste container. Do not pour solutions down the drain.

  • Contaminated Materials : Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated chemical waste container.

All waste should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.